2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14960-80-6 |
|---|---|
Molecular Formula |
C25H35N3O |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole |
InChI |
InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18+ |
InChI Key |
HIYSWASSDOXZLC-HKOYGPOVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC1=CC=C(N1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC |
Origin of Product |
United States |
Foundational & Exploratory
Prodigiosin: A Technical Guide to its Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prodigiosin, a vibrant red pigment belonging to the tripyrrole family of natural products, has garnered significant attention within the scientific community. Produced by various bacteria, most notably Serratia marcescens, this secondary metabolite exhibits a remarkable spectrum of biological activities, including anticancer, immunosuppressive, and antimicrobial properties. This technical guide provides an in-depth exploration of the molecular structure of prodigiosin and a comprehensive overview of the analytical techniques employed for its characterization. Detailed experimental protocols, quantitative spectroscopic data, and visual representations of its mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Molecular Structure
Prodigiosin is chemically known as 4-methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-2,2'-bi-1H-pyrrole.[1] Its core structure consists of a unique linear tripyrrole skeleton, comprising three pyrrole rings (designated A, B, and C).[2] Rings A and B are directly linked, forming a bipyrrole unit, which is in turn connected to ring C via a methylene bridge.[2]
The molecular formula of prodigiosin is C₂₀H₂₅N₃O, and it has a molecular weight of 323.44 Da.[3][4] The conjugated system of double bonds within the tripyrrole structure is responsible for its characteristic intense red pigmentation. Prodigiosin is largely insoluble in water but exhibits moderate solubility in organic solvents such as ethanol, methanol, chloroform, acetonitrile, and dimethyl sulfoxide (DMSO).[2][3]
Spectroscopic Characterization
The definitive identification and structural elucidation of prodigiosin rely on a combination of modern spectroscopic techniques. This section details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within the prodigiosin molecule. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shift assignments in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for Prodigiosin in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) (Hz) |
| 6.348–7.105 | m | 5 | Ar–H | 7 |
| 5.34 | s | 1 | =CH | - |
| 3.67 | s | 3 | OCH₃ | - |
| 2.32 | t | 2 | CH₂ | - |
| 2.01 | s | 3 | CH₃ | - |
| 1.21–1.31 | m | 6 | CH₂ | - |
| 0.86 | t | 3 | CH₃ | - |
Data sourced from:[5]
Table 2: ¹³C NMR Spectroscopic Data for Prodigiosin in CDCl₃
| Chemical Shift (δ) (ppm) | Assignment |
| 147.1 | C₃'' |
| 128.5 | C₂'' |
| 125.2 | C₅'' |
| 58.7 | OCH₃ |
Data for quaternary carbons of ring C and the methoxy group. A more detailed assignment requires 2D NMR techniques. Data sourced from:[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of prodigiosin. Electrospray ionization (ESI) is a commonly used soft ionization technique for its analysis.
Table 3: Mass Spectrometric Data for Prodigiosin
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI-MS | Positive | 324.20, 324.3 | [M+H]⁺ |
A detailed fragmentation pattern from tandem mass spectrometry (ESI-MS/MS) is crucial for structural confirmation. While a complete, universally agreed-upon fragmentation pathway is not extensively detailed in the readily available literature, the primary fragmentation would involve the cleavage of the alkyl side chain and potential ruptures of the pyrrole rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of the tripyrrole backbone gives prodigiosin a characteristic strong absorption in the visible region of the electromagnetic spectrum.
Table 4: UV-Vis Spectroscopic Data for Prodigiosin
| Solvent | λmax (nm) |
| Methanol | 535 - 538 |
| Acidified Ethanol | 535 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the prodigiosin molecule.
Table 5: FT-IR Spectroscopic Data for Prodigiosin
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3315 | N-H stretching |
| ~2941 | Aromatic C-H stretching |
| ~1731 | C=O stretching |
| ~1609 | Aromatic C=C stretching |
Data sourced from:[7]
Experimental Protocols
This section provides generalized methodologies for the extraction, purification, and spectroscopic analysis of prodigiosin. Researchers should note that specific parameters may require optimization based on the producing strain and culture conditions.
Extraction and Purification of Prodigiosin
Caption: Workflow for the extraction and purification of prodigiosin.
Methodology:
-
Cultivation: Culture a prodigiosin-producing bacterial strain, such as Serratia marcescens, in a suitable liquid or solid medium until significant red pigmentation is observed.
-
Harvesting: If grown in a liquid medium, centrifuge the culture to pellet the bacterial cells. If on a solid medium, scrape the biomass.
-
Extraction: Resuspend the cell pellet or biomass in an appropriate organic solvent. Acidified methanol (e.g., with 1 M HCl) is commonly used to enhance extraction efficiency. Acetone or ethanol can also be effective.
-
Cell Lysis: Disrupt the bacterial cells to release the intracellular pigment. This can be achieved through vigorous vortexing, sonication, or other cell disruption methods.
-
Clarification: Centrifuge the mixture to pellet the cell debris.
-
Collection: Carefully collect the colored supernatant, which contains the crude prodigiosin extract.
-
Concentration: Evaporate the solvent from the crude extract, typically using a rotary evaporator, to obtain a concentrated pigment residue.
-
Purification: Purify the crude prodigiosin using column chromatography. A silica gel stationary phase is common, with a mobile phase gradient of solvents like hexane and ethyl acetate.
-
Purity Assessment: Monitor the purity of the collected fractions using thin-layer chromatography (TLC).
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain purified prodigiosin.
Spectroscopic Analysis Protocols
-
UV-Vis Spectroscopy: Dissolve a small amount of purified prodigiosin in a suitable solvent (e.g., methanol) in a quartz cuvette. Scan the absorbance from 200 to 800 nm using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).
-
FT-IR Spectroscopy: Prepare a sample by mixing a small amount of purified prodigiosin with potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, a thin film can be cast onto a salt plate. Analyze the sample using an FT-IR spectrometer over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Dissolve the purified prodigiosin in a suitable solvent compatible with ESI-MS (e.g., methanol or acetonitrile). Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode.
-
NMR Spectroscopy: Dissolve a sufficient amount of purified prodigiosin (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
Signaling Pathways and Mechanism of Action
Prodigiosin's potent biological activities, particularly its anticancer effects, are attributed to its ability to modulate multiple cellular signaling pathways, primarily leading to apoptosis (programmed cell death).
Induction of Apoptosis
Prodigiosin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by inducing stress in the endoplasmic reticulum (ER).
Caption: Prodigiosin-induced apoptosis signaling pathways.
Prodigiosin disrupts the balance of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria.[5] This, in turn, activates caspase-9, an initiator caspase that subsequently activates the executioner caspase-3, culminating in apoptosis.[8] Additionally, prodigiosin can induce ER stress, triggering the unfolded protein response (UPR). This can lead to apoptosis through the activation of the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK signaling axes.[5]
Inhibition of Wnt/β-catenin Signaling
In certain cancers, such as breast cancer, prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by prodigiosin.
Prodigiosin can suppress the phosphorylation of key components of this pathway, including LRP6, Dishevelled (DVL), and GSK3β.[1][2] This inhibition prevents the activation of β-catenin and the subsequent expression of its target genes, such as cyclin D1, which are involved in cell proliferation and tumor progression.[1][2]
Immunosuppressive Activity
Prodigiosin also exhibits immunosuppressive properties, primarily by targeting T-cell activation and proliferation.
Caption: Immunosuppressive mechanism of prodigiosin.
Unlike some conventional immunosuppressants, prodigiosin does not inhibit the production of interleukin-2 (IL-2). Instead, it is thought to interfere with the signaling cascade downstream of the IL-2 receptor.[4] A key molecular target is believed to be Janus kinase 3 (JAK3), a tyrosine kinase crucial for signal transduction from the IL-2 receptor.[4][9] By inhibiting JAK3 activation, prodigiosin effectively blocks the proliferation of T-cells.
Conclusion
Prodigiosin stands out as a natural product with a well-defined molecular structure and a diverse range of promising biological activities. The characterization of this molecule is robustly supported by a suite of spectroscopic techniques that provide unambiguous structural confirmation and quantification. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis and modulate key signaling pathways in cancer and immune cells, underscores its potential as a lead compound in drug development. This technical guide serves as a consolidated resource to facilitate further research and development of prodigiosin and its derivatives for therapeutic applications.
References
- 1. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodigiosins: a novel family of immunosuppressants with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and immunosuppressive activity of novel prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Prodigiosin from Serratia marcescens: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Prodigiosin, a vibrant red pigment produced by the bacterium Serratia marcescens, has garnered significant scientific interest due to its diverse and potent biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and, critically, the detailed methodologies for the isolation and purification of prodigiosin from Serratia marcescens. The document outlines optimized cultivation parameters for enhanced pigment production and presents a step-by-step protocol for extraction and purification, supported by quantitative data and spectroscopic characterization. Furthermore, this guide illustrates the key biosynthetic and regulatory pathways of prodigiosin production, offering a valuable resource for researchers and professionals in drug development and microbial biotechnology seeking to harness the therapeutic potential of this promising natural product.
Introduction: A Historical Perspective
The story of prodigiosin begins with the discovery of its producing organism, Serratia marcescens. In 1819, a Venetian pharmacist named Bartolomeo Bizio investigated a phenomenon of "blood-red" discoloration of polenta in the city of Padua, Italy[1]. Four years later, he named the causative organism Serratia marcescens in honor of physicist Serafino Serrati and from the Latin word "marcescens," meaning "to decay," as Bizio observed the pigment's rapid deterioration[1]. For a considerable period, S. marcescens was considered a harmless saprophyte. However, it is now recognized as an opportunistic human pathogen[1]. The red pigment, later named prodigiosin, is a secondary metabolite with a characteristic tripyrrole ring structure[2][3].
Biosynthesis and Regulation of Prodigiosin
The biosynthesis of prodigiosin in Serratia marcescens is a fascinating and complex process, involving a bifurcated pathway where two precursors, a monopyrrole and a bipyrrole, are synthesized independently and then condensed to form the final linear tripyrrole pigment[4]. The genes responsible for this process are organized in a "pig" gene cluster, spanning from pigA to pigN[4][5][6].
The production of prodigiosin is tightly regulated by various environmental and genetic factors. Optimal pigment formation is typically observed at room temperature (around 25-30°C), with production being significantly inhibited at 37°C[7][8][9]. This thermoregulation is primarily controlled at the transcriptional level, with the HexS transcription factor playing a key role[10]. Other regulatory elements include the cAMP-CRP complex, which acts as a negative regulator, and the EnvZ/OmpR two-component system, which positively influences prodigiosin production[6][11].
Logical Flow of Prodigiosin Biosynthesis
Caption: Bifurcated biosynthesis pathway of prodigiosin.
Cultivation of Serratia marcescens for Prodigiosin Production
Optimizing culture conditions is paramount for achieving high yields of prodigiosin. The following tables summarize key parameters influencing pigment production.
Table 1: Optimal Growth and Production Parameters
| Parameter | Optimal Value | Reference(s) |
| Temperature | 25-30°C | [3][9] |
| pH | 7.0 | [3] |
| Incubation Time | 48-72 hours | [9][12] |
| Agitation | Shaker conditions (e.g., 150 rpm) | [3][13] |
Table 2: Media Components for Enhanced Prodigiosin Yield
| Media Component | Concentration/Type | Reported Yield | Reference(s) |
| Carbon Source | Mannitol (2%) in Cassava Wastewater | 49.5 g/L | [12] |
| Peanut Seed Broth | 38.75 g/L | [12] | |
| Sesame Seed Broth | 16.68 g/L | [12] | |
| Casein | 4.28 g/L | [12] | |
| Ethanol | 3.0 g/L | [12] | |
| Nitrogen Source | Peptone, Beef Extract | Commonly Used | [14] |
| Amino Acid Supplement | L-tyrosine (10 mg/ml) | Enhanced Production | [4] |
Experimental Protocols: Isolation and Purification of Prodigiosin
This section provides a detailed, step-by-step methodology for the extraction and purification of prodigiosin from Serratia marcescens.
Experimental Workflow Diagram
References
- 1. Prodigiosin synthesis in mutants of Serratia marcesens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Prodigiosin biosynthesis - Serratia marcescens WW4 [kegg.jp]
- 3. ijsr.net [ijsr.net]
- 4. sciencepub.net [sciencepub.net]
- 5. Frontiers | PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 [frontiersin.org]
- 6. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic AMP negatively regulates prodigiosin production by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cetjournal.it [cetjournal.it]
- 14. CN102311981B - Method for preparing and purifying prodigiosin - Google Patents [patents.google.com]
The Biosynthesis of 2,2'-Bi-1H-pyrrole Derivatives: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 2,2'-Bi-1H-pyrrole derivatives, with a primary focus on the well-characterized prodiginine and tambjamine families of natural products. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the biosynthetic pathways, key enzymes, quantitative data, and experimental protocols.
Core Biosynthetic Pathways
The biosynthesis of many 2,2'-Bi-1H-pyrrole derivatives, including the prodiginines and tambjamines, converges on the formation of a key common intermediate: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) .[1][2][3] From this central precursor, distinct enzymatic pathways diverge to produce the final structurally diverse molecules.
Biosynthesis of the Precursor: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)
The formation of MBC is a multi-step enzymatic process. In Streptomyces coelicolor, the biosynthetic pathway has been elucidated and involves a series of gene products encoded within the red gene cluster.[4] Similarly, in prodigiosin-producing bacteria like Serratia marcescens, the pig gene cluster is responsible for MBC synthesis.[5] The biosynthesis of tambjamines in Pseudoalteromonas tunicata also relies on the formation of MBC, with the tam gene cluster encoding the necessary enzymes.[3] The general biosynthetic logic involves the condensation of precursors derived from primary metabolism, such as proline, serine, and malonyl-CoA.[3]
The Prodiginine Biosynthetic Pathway
Prodiginines are a family of tripyrrolic red pigments with a characteristic 2,2'-bipyrrole core. The final step in the biosynthesis of prodigiosin, a well-known member of this family, involves the condensation of MBC with a monopyrrole, 2-methyl-3-amylpyrrole (MAP).[2][5] This reaction is catalyzed by the condensing enzyme PigC.[2] The overall pathway is a convergent synthesis where two separate branches produce MBC and MAP, which are then joined together.
Figure 1: Convergent biosynthesis of Prodigiosin.
The Tambjamine Biosynthetic Pathway
Tambjamines are another class of 2,2'-bipyrrole derivatives where the bipyrrole core is linked to an amine-containing side chain.[1] The biosynthesis of tambjamines also utilizes MBC as a precursor. However, instead of condensing with a monopyrrole, MBC is joined with a primary amine. For example, in the biosynthesis of tambjamine YP1, MBC condenses with cis-dodec-3-en-1-amine (DDEA).[2] This condensation is catalyzed by the enzyme TamQ.[2]
A notable aspect of tambjamine biosynthesis is the diversity in the formation of the alkylamine side chain. In Pseudoalteromonas, the tam gene cluster appears to modify a fatty acid from primary metabolism.[4] In contrast, the tab gene cluster in Streptomyces encodes a dedicated system for the de novo biosynthesis of the alkylamine portion, showcasing a striking example of convergent evolution in biosynthetic pathways.[4]
Figure 2: Convergent biosynthesis of Tambjamine YP1.
Quantitative Data on Key Enzymes
The terminal condensation reactions in prodiginine and tambjamine biosynthesis are catalyzed by PigC and TamQ, respectively. A kinetic analysis of these enzymes has revealed a "Uni Uni Bi Uni ping-pong" reaction mechanism.[1][6] For PigC, this involves competitive substrate inhibition, while for TamQ, uncompetitive substrate inhibition is observed.[1] This suggests that TamQ may have a broader substrate tolerance.[1]
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of 2,2'-Bi-1H-pyrrole derivatives, primarily focusing on prodigiosin as a representative compound.
Extraction of Prodigiosin from Bacterial Culture
This protocol is adapted from methodologies described for Serratia marcescens.
Materials:
-
Bacterial culture broth (e.g., Luria-Bertani broth)
-
Centrifuge and centrifuge tubes
-
Extraction solvent: Acidified methanol (e.g., 1 M HCl in methanol) or ethyl acetate:acetone (2:1, v/v)
-
Rotary evaporator
-
Glassware
Procedure:
-
Inoculate a suitable liquid medium with a prodigiosin-producing strain of Serratia marcescens and incubate at 28-30°C for 48-72 hours with shaking.
-
Harvest the bacterial cells by centrifugation at 8,000-10,000 x g for 15-30 minutes.
-
Discard the supernatant and collect the cell pellet.
-
Resuspend the cell pellet in the chosen extraction solvent. Use a sufficient volume to ensure complete immersion of the pellet.
-
Agitate the mixture vigorously for 1-3 hours at room temperature to facilitate pigment extraction.
-
Centrifuge the mixture again at 10,000 x g for 15 minutes to pellet the cell debris.
-
Carefully collect the supernatant containing the dissolved prodigiosin.
-
Concentrate the supernatant to dryness using a rotary evaporator to obtain the crude prodigiosin extract.
Purification of Prodigiosin by Column Chromatography
Materials:
-
Crude prodigiosin extract
-
Silica gel (60 Å, 200-400 mesh)
-
Chromatography column
-
Elution solvents: A gradient of petroleum ether and ethyl acetate (e.g., starting from 50:1 and gradually increasing the polarity to 5:1).[7] Alternatively, a hexane:acetone:ammonium hydroxide (85:15:1, v/v/v) system can be used.
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether:ethyl acetate 50:1).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude prodigiosin extract in a minimal amount of a suitable solvent (e.g., ethyl acetate) and load it onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, starting with the lowest polarity.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect the eluting fractions in separate tubes. The red-pigmented fractions contain prodigiosin.
-
Monitor the separation of the fractions using TLC.
-
Pool the fractions that contain pure prodigiosin (as determined by TLC).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified prodigiosin.
Figure 3: Experimental workflow for prodigiosin extraction and purification.
LC-MS/MS Analysis of Prodigiosin
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
Gradient Elution:
-
A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound. The specific gradient profile should be optimized for the particular instrument and column.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Prodigiosin: Monitor the transition of the parent ion (m/z 324) to a specific daughter ion (e.g., m/z 252).
Procedure:
-
Prepare a standard curve of purified prodigiosin of known concentrations.
-
Prepare the samples for injection by dissolving them in a suitable solvent (e.g., methanol).
-
Inject the standards and samples onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify the amount of prodigiosin in the samples by comparing their peak areas to the standard curve.
Conclusion
The biosynthesis of 2,2'-Bi-1H-pyrrole derivatives is a fascinating area of natural product chemistry, showcasing elegant examples of convergent evolution and complex enzymatic catalysis. The central role of the MBC precursor provides a platform for the generation of diverse molecular architectures with a range of biological activities. The protocols outlined in this guide offer a starting point for the isolation and analysis of these promising compounds, paving the way for further research into their therapeutic potential. Future work to fully characterize the kinetics of the key biosynthetic enzymes will provide deeper insights into their mechanisms and facilitate bioengineering efforts to produce novel derivatives.
References
- 1. Determination of kinetic parameters, Km and kcat, with a single experiment on a chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 6. researchgate.net [researchgate.net]
- 7. Medscape | Chembiochem - Content Listing [medscape.com]
A Technical Guide to the Spectroscopic Analysis of Prodigiosin
This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—for the characterization of prodigiosin. It is intended for researchers, scientists, and professionals in drug development who are working with this promising bioactive compound.
Introduction to Prodigiosin
Prodigiosin is a secondary metabolite belonging to the prodiginine family of natural products. It is a distinctive red pigment produced by various bacteria, most notably Serratia marcescens.[1] This tripyrrole alkaloid has garnered significant scientific interest due to its diverse biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[2][3][4] Accurate structural elucidation and characterization are paramount for its development as a therapeutic agent, and this is primarily achieved through a combination of spectroscopic methods.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of prodigiosin, owing to its vibrant red color. The absorption spectrum of prodigiosin is highly dependent on the pH of the solvent.
Data Presentation: UV-Vis Absorption Maxima
| Condition | Solvent System | Maximum Absorption (λmax) | Observed Color | Reference |
| Acidic | Acidified Ethanol/Methanol | 534-540 nm | Red/Pink | [2][5][6] |
| Neutral | Methanol/Ethanol | 533-535 nm | Red | [2][6] |
| Alkaline | Alkalinized Ethanol/Methanol | 462-470 nm | Yellow/Orange | [5][6] |
Experimental Protocol: UV-Vis Analysis
A common protocol for the UV-Vis analysis of prodigiosin involves the following steps:
-
Extraction: Prodigiosin is extracted from the bacterial biomass using an organic solvent such as methanol, ethanol, or ethyl acetate.[7] The cells are typically separated from the culture broth by centrifugation.
-
Sample Preparation: The solvent containing the extracted prodigiosin is clarified by centrifugation or filtration to remove any cellular debris.
-
pH Adjustment (Optional): To observe the characteristic spectral shifts, the pH of the prodigiosin solution can be adjusted. A few drops of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) are added to separate aliquots of the extract.[5]
-
Spectrophotometric Measurement: The absorbance spectrum of the prepared sample is recorded over a wavelength range of 200–800 nm using a spectrophotometer. The solvent used for extraction serves as the blank.[5][8]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of prodigiosin and to gain insights into its structure through fragmentation analysis. The nominal mass of prodigiosin (C₂₀H₂₅N₃O) is 323 g/mol .
Data Presentation: Mass Spectrometry Data
| Ionization Mode | Ion Detected | m/z Value | Reference |
| Gas Chromatography-MS (GC-MS) | [M]⁺ | 323 | [4][7] |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 324.20 - 324.3 | [8][9] |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: A purified fraction of prodigiosin, typically obtained after chromatographic separation (e.g., TLC or column chromatography), is dissolved in a suitable volatile solvent like methanol or acetonitrile.
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI).[4][8]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined. For structural elucidation, tandem MS (MS/MS) can be performed, where the parent ion is selected and fragmented through techniques like collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of prodigiosin, providing detailed information about the carbon and proton framework of the molecule.
Data Presentation: ¹H and ¹³C NMR Data
The following tables summarize the proton and carbon NMR chemical shifts for prodigiosin, typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data for Prodigiosin in CDCl₃ [11]
| Proton Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-NH | 12.56 | s | - |
| 3-H | 6.92 | ddd | 4.0, 2.4, 1.2 |
| 4-H | 6.26 | dd | 4.0, 1.2 |
| 5-H | 7.23 | d | 2.4 |
| 1'-NH | 10.15 | s | - |
| 4'-OCH₃ | 3.94 | s | - |
| 8'-H | 6.68 | d | 2.4 |
| 4''-H | 6.96 | s | - |
| 6''-CH₃ | 2.53 | s | - |
| 7''-(CH₂)₄-CH₃ | 2.08 | t | 7.6 |
| 8''-CH₂ | 1.48 | m | - |
| 9''-CH₂ | 1.34 | m | - |
| 10''-CH₂ | 1.34 | m | - |
| 11''-CH₃ | 0.90 | t | 7.2 |
Table 2: ¹³C NMR Chemical Shift Data for Prodigiosin in CDCl₃ [11]
| Carbon Number | Chemical Shift (δ, ppm) |
| 2 | 162.7 |
| 3 | 117.0 |
| 4 | 110.4 |
| 5 | 127.0 |
| 6 | 126.8 |
| 7 | 124.6 |
| 1' | 146.4 |
| 3' | 166.2 |
| 4' | 56.4 (OCH₃) |
| 5' | 128.4 |
| 8' | 111.9 |
| 2'' | 148.8 |
| 3'' | 128.1 |
| 4'' | 92.8 |
| 5'' | 126.3 |
| 6'' | 12.5 (CH₃) |
| 7'' | 29.8 (CH₂) |
| 8'' | 25.8 (CH₂) |
| 9'' | 31.7 (CH₂) |
| 10'' | 22.6 (CH₂) |
| 11'' | 14.1 (CH₃) |
Experimental Protocol: NMR Analysis
-
Purification: A high degree of purity is essential for NMR analysis. Prodigiosin is purified from the crude extract using techniques like Thin Layer Chromatography (TLC) or column chromatography.
-
Sample Preparation: Approximately 0.5–2 mg of purified prodigiosin is dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), inside a 5 mm NMR tube.[11] Tetramethylsilane (TMS) is often used as an internal standard.[11]
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11] This includes:
-
1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired to identify the proton and carbon environments.
-
2D NMR: To unambiguously assign all signals, 2D correlation experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are conducted.[11]
-
Visualized Workflows and Pathways
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the extraction, purification, and spectroscopic characterization of prodigiosin.
References
- 1. Serratia marcescens - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) is a pivotal biosynthetic intermediate in the production of a diverse range of bioactive secondary metabolites, including the prodiginines and tambjamines. These natural products exhibit a wide array of biological activities, such as immunosuppressive, antimicrobial, and anticancer properties. A thorough understanding of the physicochemical properties of MBC is therefore crucial for the synthesis of novel analogs and for the optimization of fermentation and purification processes in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of MBC, detailed experimental protocols for its synthesis and analysis, and its role in significant biosynthetic pathways.
Physicochemical Properties
The physicochemical properties of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| CAS Number | 10476-41-2 | [2][3][4][5] |
| Physical Form | Powder or crystals | [5] |
| Melting Point | 224-227 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 462.3 ± 45.0 °C | [2] |
| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 15.44 ± 0.50 | [2] |
| XlogP (Predicted) | 1.0 | [1] |
| Purity | ≥98% | [5] |
| Storage Temperature | 2-8°C under inert atmosphere | [5] |
Experimental Protocols
Synthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde
Two primary synthetic routes for 4-methoxy-2,2'-bipyrrole-5-carbaldehyde have been reported:
1. Synthesis from 4-methoxy-3-pyrolin-2-one: A two-step synthesis starting from the commercially available 4-methoxy-3-pyrolin-2-one is a common method for producing MBC.[6] While the specific reaction conditions are detailed in supplementary materials of the cited literature, the general workflow is depicted below.
2. Synthesis via Suzuki-Miyaura Cross-Coupling: A more recent approach involves a Suzuki-Miyaura type cross-coupling reaction. This method offers a versatile route to MBC and its analogs.[7] The reaction typically involves the coupling of a pyrrole boronic acid derivative with a suitable pyrrole halide in the presence of a palladium catalyst and a base.
Caption: Synthetic routes to 4-methoxy-2,2'-bipyrrole-5-carbaldehyde.
Purification Protocol
A common method for the purification of MBC from natural sources or synthetic reactions involves a multi-step chromatographic process.[6]
Caption: Chromatographic purification of MBC.
Physicochemical Property Determination - General Methodologies
While specific experimental details for MBC are not extensively published, standard laboratory procedures can be employed:
-
Melting Point: Determined using a capillary melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.
-
Solubility: Assessed by adding a known amount of MBC to a specific volume of a solvent of interest (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined, often by spectroscopic methods.
-
pKa Determination: Potentiometric titration is a common method. A solution of MBC is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the titrant volume, and the pKa is determined from the half-equivalence point of the titration curve.
-
LogP Determination: The partition coefficient between n-octanol and water (logP) can be determined using the shake-flask method or more commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). In the HPLC method, the retention time of the compound on a C18 column is correlated with the known logP values of a set of standard compounds.
Role in Biosynthetic Pathways
4-methoxy-2,2'-bipyrrole-5-carbaldehyde is a crucial branching point in the biosynthesis of several important classes of natural products, most notably the prodigiosins and tambjamines.[8][9]
Caption: MBC as a key intermediate in natural product biosynthesis.
In the biosynthesis of prodigiosin by Serratia marcescens, the formation of MBC is a critical step. The expression of genes such as pigF is essential for its synthesis.[10] Subsequently, another enzyme, PigC, catalyzes the condensation of MBC with 2-methyl-3-amyl-pyrrole to form the characteristic tripyrrolic structure of prodigiosin.[10] Similarly, in the biosynthesis of tambjamines, MBC serves as the core bipyrrole aldehyde that is condensed with various amines to generate the structural diversity observed in this family of alkaloids.[7][9]
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde. The data and protocols presented herein are intended to support researchers in the fields of natural product synthesis, medicinal chemistry, and metabolic engineering. A comprehensive understanding of MBC's characteristics is fundamental for the rational design of novel bioactive compounds and for the efficient production of valuable natural products. Further research to experimentally validate the predicted properties and to explore its interactions with biological systems will continue to enhance its utility in drug discovery and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. a-robust-viable-and-resource-sparing-hplc-based-logp-method-applied-to-common-drugs - Ask this paper | Bohrium [bohrium.com]
- 8. agilent.com [agilent.com]
- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
Prodigiosin's Cellular Mechanisms of Action: A Technical Guide for Researchers
Abstract: Prodigiosin, a tripyrrolic red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in the scientific community for its potent anticancer, immunosuppressive, and antimicrobial properties. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the bioactivity of Prodigiosin. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its multifaceted modes of action. This document summarizes key signaling pathways affected by Prodigiosin, presents quantitative data on its cytotoxic effects, details relevant experimental protocols, and provides visual representations of its mechanisms to facilitate further research and development.
Introduction
Prodigiosin and its analogs have emerged as promising therapeutic agents due to their selective cytotoxicity against a broad spectrum of cancer cell lines, with minimal effects on normal cells.[1][2] The anticancer activity of Prodigiosin is attributed to its ability to induce apoptosis, inhibit cell proliferation, and disrupt key cellular processes.[3][4] This guide will systematically dissect the primary mechanisms of action of Prodigiosin at the cellular level, providing a foundational resource for its potential clinical applications.
Induction of Apoptosis
A primary mechanism of Prodigiosin's anticancer effect is the induction of programmed cell death, or apoptosis.[2] Prodigiosin triggers apoptosis through multiple, interconnected pathways, including the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress-mediated pathways.
Intrinsic (Mitochondrial) Pathway
Prodigiosin predominantly activates the intrinsic apoptotic pathway.[3] This pathway is initiated by intracellular stress signals that lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.
Key events in Prodigiosin-induced intrinsic apoptosis include:
-
Modulation of Bcl-2 Family Proteins: Prodigiosin disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. It has been shown to downregulate the expression of Bcl-2.[3]
-
Caspase Activation: The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7.[5] The activation of caspases-3, -8, and -9 has been observed in cells treated with prodigiosin, indicating the involvement of the intrinsic pathway.[5]
Endoplasmic Reticulum (ER) Stress Pathway
Prodigiosin has been identified as an inducer of endoplasmic reticulum (ER) stress.[3] The accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, can lead to apoptosis.
Prodigiosin activates all three major branches of the UPR:
-
IRE1α-JNK Pathway: Prodigiosin activates the IRE1α pathway, leading to the splicing of XBP1 mRNA and the activation of the JNK signaling cascade, which can promote apoptosis.[3]
-
PERK-eIF2α-ATF4-CHOP Pathway: Prodigiosin treatment leads to the phosphorylation of PERK and eIF2α, resulting in the translational upregulation of ATF4 and its downstream target CHOP, a key transcription factor in ER stress-mediated apoptosis.[3]
-
ATF6 Pathway: Prodigiosin also activates the ATF6 branch of the UPR.[3]
The pro-apoptotic effects of ER stress induced by Prodigiosin are mediated, in part, by the CHOP-dependent suppression of Bcl-2.[3]
Modulation of Cellular Signaling Pathways
Prodigiosin exerts its effects by modulating several key signaling pathways that are often dysregulated in cancer cells.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and survival. Prodigiosin has been shown to inhibit the MAPK signaling pathway, particularly the ERK sub-pathway, which is frequently hyperactivated in cancers like colon cancer.[6]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Prodigiosin can inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[3] The inhibition of the Akt/mTOR pathway by Prodigiosin has been linked to the induction of autophagic cell death in human glioblastoma cells.[3]
DNA Damage and Topoisomerase Inhibition
Prodigiosin can induce DNA damage, a key trigger for apoptosis and cell cycle arrest.[3] One of the primary mechanisms for this is the inhibition of DNA topoisomerases I and II.[3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting their function, Prodigiosin leads to the accumulation of DNA strand breaks.
Cell Cycle Arrest
Prodigiosin can halt the progression of the cell cycle, primarily at the G1 phase.[3] This arrest prevents cancer cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. The G1 arrest is mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). Prodigiosin has been shown to affect the expression of Cyclin D, Cyclin E, CDK2, CDK4, and CDK6.[4]
pH Modulation
Prodigiosin can act as a proton-sequestering agent, disrupting intracellular pH gradients.[3] This ability to alter cellular pH can contribute to its cytotoxic effects, as maintaining specific pH levels in different cellular compartments is crucial for normal cellular function.
Quantitative Data: Cytotoxicity of Prodigiosin
The cytotoxic activity of Prodigiosin has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for Prodigiosin in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.1 | [6] |
| Caco-2 | Colon Cancer | 357.27 µg/ml | [6] |
| RT-112 | Urothelial Carcinoma | 0.675 (24h), 0.074 (72h) | [7] |
| RT-112res | Cisplatin-resistant Urothelial Carcinoma | 0.157 (24h), 0.041 (72h) | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of Prodigiosin's mechanism of action.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect and quantify apoptosis by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with Prodigiosin for the desired time and concentration. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.
Protocol Outline:
-
Cell Culture and Treatment: Treat cells with Prodigiosin as required.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Prodigiosin.
Protocol Outline:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Prodigiosin is a promising natural compound with a complex and multifaceted mechanism of action at the cellular level. Its ability to induce apoptosis through intrinsic and ER stress pathways, modulate key oncogenic signaling cascades like MAPK and PI3K/Akt/mTOR, cause DNA damage via topoisomerase inhibition, and induce cell cycle arrest highlights its potential as a broad-spectrum anticancer agent. The quantitative data on its cytotoxicity further underscore its potency. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating Prodigiosin and similar bioactive compounds. Further elucidation of its molecular targets and in vivo efficacy will be crucial for its translation into clinical practice. This technical guide serves as a comprehensive starting point for such endeavors, aiming to accelerate the research and development of Prodigiosin as a novel therapeutic.
References
- 1. Frontiers | Transcriptional factor OmpR positively regulates prodigiosin biosynthesis in Serratia marcescens FZSF02 by binding with the promoter of the prodigiosin cluster [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. BioKB - Relationship - Prodigiosin - activates - apoptotic process [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Prodigiosin: A Technical Guide to its Preclinical Toxicology and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prodigiosin, a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its potent biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[1][2][3] As a promising therapeutic candidate, particularly in oncology, a thorough understanding of its toxicology and safety profile is paramount for its translation into clinical applications. This technical guide provides an in-depth overview of the preclinical safety data available for prodigiosin, focusing on its cytotoxic and genotoxic effects, in vivo toxicity in animal models, and the molecular pathways governing its activity. The document synthesizes quantitative data into comparative tables, details key experimental protocols, and visualizes complex biological and experimental workflows.
In Vitro Toxicology: Selective Cytotoxicity
A hallmark of prodigiosin's therapeutic potential is its demonstrated ability to selectively induce apoptosis in a wide array of cancer cell lines while exhibiting minimal toxicity toward normal, non-malignant cells.[1][3][4] This selectivity is a critical aspect of its favorable safety profile.
Cytotoxicity Against Cancer Cell Lines
Prodigiosin has shown potent cytotoxic effects across numerous cancer types, including those of the breast, lung, colon, and hematopoietic systems.[1][5][6] Its efficacy extends to multidrug-resistant cancer cells, a significant advantage over many conventional chemotherapeutics.[1] The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized in Table 1.
Effects on Non-Malignant Cell Lines
Studies consistently report that prodigiosin has significantly lower toxicity in normal cell lines compared to their cancerous counterparts.[1][2][4] For instance, one study highlighted that prodigiosin had very little to no toxic effect on normal cells at various concentrations (5-50 µg/ml) as assessed by the trypan blue assay.[7] This differential effect is a crucial factor for a high therapeutic index.
Table 1: In Vitro Cytotoxicity (IC50) of Prodigiosin in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| Cancer Cell Lines | ||||
| A549 | Human Lung Carcinoma | 1.30 | ~4.0 | [5] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.62 | ~1.9 | [5] |
| HCT-116 | Human Colon Carcinoma | 0.68 | ~2.1 | [5] |
| A375 | Human Malignant Melanoma | 1.25 | ~3.8 | [5] |
| HL-60 | Human Promyelocytic Leukemia | 1.7 | ~5.2 | [6] |
| NCI-H292 | Human Mucoepidermoid Carcinoma | 3.6 | ~11.1 | [6] |
| HEp-2 | Human Larynx Epidermoid Carcinoma | 3.4 | ~10.5 | [6] |
| MCF-7 | Human Breast Adenocarcinoma | 5.1 | ~15.7 | [6] |
| Caco-2 | Human Colorectal Adenocarcinoma | 357.27 | ~1100 | [8] |
| Non-Malignant Cell Lines | ||||
| MRC-5 | Human Fetal Lung Fibroblast | > 17.00 | > 52.4 | [5] |
| HEK-293 | Human Embryonic Kidney | Non-toxic (qualitative) | - | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay methodology. The molecular weight of prodigiosin (323.4 g/mol ) was used for µM conversion where applicable.
Genotoxicity Profile
Preliminary genotoxicity studies suggest that prodigiosin's cytotoxic mechanism involves the induction of DNA damage, particularly in malignant cells. The Comet Assay, which detects DNA strand breaks, has been used to evaluate this effect. In a study involving prodigiosin-loaded halloysite nanotubes (p-HNTs), a more pronounced genotoxic effect was observed in Caco-2 and HCT116 cancer cells compared to normal human skin fibroblasts, where DNA damage was significantly less frequent.[4] This suggests that the DNA-damaging effects of prodigiosin may also be selective towards cancer cells.[4]
In Vivo Toxicology and Safety
In vivo studies in various animal models have provided initial evidence for the systemic safety of prodigiosin. These studies are critical for determining lethal doses and assessing potential organ-specific toxicities.
Acute Toxicity in Murine Models
An acute toxicity study in male mice determined the median lethal dose (LD50) of prodigiosin to be 4500 mg/kg when administered intraperitoneally. Based on this high LD50 value, prodigiosin can be categorized as a safe compound. Histopathological examination of organs 24 hours after injection revealed only very slight and minor damage to the liver, kidney, and spleen, with no remarkable damage observed in the heart, lung, or intestine.
Toxicity in Other Animal Models
-
Caenorhabditis elegans : Toxicological assessments using the nematode C. elegans showed no significant toxic activity, with a 100% survival rate at concentrations up to 50 µg/mL, suggesting the safe use of prodigiosin in this eukaryotic system.[5][10]
-
Zebrafish (Danio rerio) : Embryotoxicity studies in zebrafish revealed that prodigiosin can be toxic at certain concentrations. When applied at 10 µg/mL at 6 hours post-fertilization, prodigiosin caused a 100% death rate.[5] Interestingly, novel brominated derivatives of prodigiosin showed a significantly improved toxicity profile in this model, indicating potential for structural optimization to enhance safety.[5]
-
Brine Shrimp (Artemia salina) : A study using the brine shrimp lethality assay reported a median lethal concentration (LC50) of 78.33 µg/mL.[11]
Effects on Gut Microbiota
An 18-day study in Kunming mice, where prodigiosin was administered at 150 µg/kg/day in drinking water, showed no signs of toxicity.[12] High-throughput sequencing analysis of the cecum microbiota revealed that prodigiosin altered its composition, significantly decreasing the relative abundance of Desulfovibrio and increasing Lactobacillus reuteri.[12] This suggests a potentially beneficial effect on the intestinal microbiota.[12]
Table 2: Summary of In Vivo Toxicity Data for Prodigiosin
| Animal Model | Route of Administration | Endpoint | Result | Reference |
| Mice | Intraperitoneal | LD50 | 4500 mg/kg | |
| Mice | Oral (drinking water) | General Toxicity | No toxic effects observed at 150 µg/kg/day for 18 days | [12] |
| Danio rerio (Zebrafish) | Immersion | Embryotoxicity | 100% death rate at 10 µg/mL | [5] |
| C. elegans (Nematode) | Ingestion | Survival Rate | 100% survival at 50 µg/mL | [5] |
| Artemia salina (Brine Shrimp) | Immersion | LC50 | 78.33 µg/mL | [11] |
| Chick Embryo | Injection | Toxigenicity | Highly toxigenic (chloroform-dissolved fraction) | [13][14] |
Signaling Pathways in Prodigiosin-Induced Apoptosis
Prodigiosin's anticancer activity is primarily attributed to its ability to induce programmed cell death, or apoptosis. This process is mediated through multiple, complex signaling pathways.
Intrinsic and Endoplasmic Reticulum (ER) Stress Pathways
Prodigiosin predominantly triggers apoptosis via the intrinsic (mitochondrial) pathway. It disrupts the balance of the Bcl-2 protein family, which regulates mitochondrial integrity.[1] Specifically, prodigiosin can disrupt the Mcl-1/Bak complex, leading to the release of the pro-apoptotic protein Bak and initiating the apoptotic cascade.[1]
Furthermore, prodigiosin induces ER stress, which can also lead to apoptosis through the IRE1α-JNK and PERK-eIF2α-ATF4-CHOP signaling axes.[1]
Caption: Intrinsic and ER Stress Apoptotic Pathways Induced by Prodigiosin.
Extracellular Signal-Regulated Kinase (ERK) Pathway
In K562 leukemia cells, prodigiosin has been shown to induce apoptosis and inhibit autophagy via the ERK signaling pathway.[15] The study found that blocking ERK1/2 phosphorylation significantly decreased prodigiosin-induced apoptosis, confirming the pathway's involvement.[15]
Caption: Role of the ERK Signaling Pathway in Prodigiosin-Mediated Effects.
MAPK/TNF-α/NLRP3 Pathway
In colon cancer cells, prodigiosin has been found to impede the MAPK/TNF-α/NLRP3 signaling pathway.[8] This action contributes to its anti-proliferative and pro-apoptotic effects, particularly when used in combination with ionizing radiation, suggesting it can act as a radiosensitizer.[8]
Key Experimental Protocols
This section details the methodologies for key experiments commonly cited in the toxicological evaluation of prodigiosin.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Principle : Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol :
-
Cell Seeding : Plate cells (e.g., NCI-H292, HEp-2, MCF-7, HL-60) in 96-well plates at a specific density and incubate for 24 hours to allow attachment.[6]
-
Treatment : Treat the cells with various concentrations of prodigiosin (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).[6][7]
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation : Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.
-
Caption: General Workflow for In Vitro Cytotoxicity Assessment (MTT Assay).
Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA damage in individual eukaryotic cells.
-
Principle : Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind supercoiled DNA. Electrophoresis is then applied. Cells with damaged DNA (strand breaks) will have fragments that migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains compact.
-
Protocol :
-
Cell Preparation : Harvest cells treated with prodigiosin and a control.
-
Slide Preparation : Mix cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis : Immerse slides in a high-salt lysis solution to break down cell and nuclear membranes.
-
DNA Unwinding : Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis : Subject the slides to an electric field.
-
Neutralization and Staining : Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization : Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, percentage of DNA in the tail) using imaging software.[4]
-
In Vivo Acute Toxicity: LD50 Determination in Mice
This protocol is used to determine the dose of a substance that is lethal to 50% of a test animal population.
-
Principle : Groups of animals are administered escalating doses of the substance to identify the dose range that causes mortality.
-
Protocol :
-
Animal Acclimatization : Acclimate male mice to laboratory conditions for a set period.
-
Dose Preparation : Prepare different doses of prodigiosin for administration.
-
Administration : Administer the prepared doses to different groups of mice via a specific route (e.g., intraperitoneally).
-
Observation : Observe the animals closely for signs of toxicity and mortality over a defined period (e.g., 24 hours).
-
LD50 Calculation : Record the number of deaths in each dose group and calculate the LD50 value using a statistical method (e.g., Probit analysis).
-
Histopathology : At the end of the observation period, euthanize surviving animals. Sample key organs (heart, liver, kidney, spleen, lung, intestine), fix them in formalin, process them into paraffin blocks, section, and stain with hematoxylin-eosin (H&E) for microscopic examination.
-
References
- 1. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 2. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]
- 5. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitosan based micro and nano-particulate delivery systems for bacterial prodigiosin: Optimization and toxicity in animal model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Toxigenic studies with the antibiotic pigments from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Prodigiosin: From Bacterial Fermentation to Purified Product - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of prodigiosin from bacterial cultures, primarily focusing on Serratia marcescens. Prodigiosin is a secondary metabolite renowned for its potent immunosuppressive and anticancer properties, making its efficient purification a critical step in drug discovery and development.
I. Overview of Prodigiosin Extraction and Purification
The overall workflow for obtaining pure prodigiosin involves several key stages: bacterial cultivation, cell harvesting, extraction of the pigment from the cell biomass, and subsequent purification using chromatographic techniques. The choice of solvents and chromatographic methods significantly impacts the final yield and purity of the compound.
Experimental Workflow for Prodigiosin Extraction and Purification
Caption: A general overview of the workflow for prodigiosin production and purification.
II. Quantitative Data Summary
The following tables summarize quantitative data from various studies on prodigiosin extraction and purification, providing a comparative overview of different methodologies.
Table 1: Prodigiosin Yield from Various Bacterial Strains and Extraction Methods
| Bacterial Strain | Culture Medium | Extraction Solvent | Reported Yield | Reference |
| Serratia rubidaea | Peanut oil cake medium | Not specified | ~40 g/L | [1] |
| Serratia marcescens JNB5-1 | Not specified | Not specified | 10.25 g/L | [2] |
| Serratia marcescens Ka3 | Peptone glycerol with 1% Huangshui | Not specified | 48,341 mg/L | [3][4] |
| Serratia marcescens ZPG19 | Optimized medium | 100% Methanol (pH 2) | 2142.75 ± 12.55 mg/L | [5] |
| Serratia rubidaea RAM_Alex | Optimized Nutrient Broth | Ethanol | ~1600.511 mg/L | [6] |
| Serratia marcescens | Nutrient broth with lactose | Ethanol | 17.8 mg/L | [7] |
| Serratia marcescens | Nutrient broth with peptone | Ethanol | 18.4 mg/L | [7] |
Table 2: Comparison of Solvents for Prodigiosin Extraction
| Solvent | Reported Efficiency/Yield | Notes | Reference |
| Acidified Methanol | Effective for direct extraction | Used for extraction from adsorbent resin. | [8] |
| Ethanol | 15 mg/L | Found to be the best among DMSO, methanol, acetone, acetonitrile, and chloroform in one study. | [7] |
| Ethanol:Methanol (1:2 v/v) | 53.8 mg/mL | High yield reported with this solvent mixture. | [7] |
| Acetone | 692.1 units/cell | Lower yield compared to methanol in the same study. | [9] |
| Methanol | 4986.9 units/cell | Reported as an ideal solvent for extracting the membrane-bound pigment. | [9] |
| Petroleum Ether | 39.1 units/cell | Significantly lower yield. | [9] |
Table 3: Chromatographic Purification Parameters and Results
| Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Rf Value / Retention Time | Purity | Reference |
| TLC | Silica Gel 60 F254 | Chloroform:Ethyl Acetate (1:1 v/v) | Not specified | Not specified | [10] |
| TLC | Silica Gel | Not specified | 0.93 | Not specified | [11] |
| TLC | Silica Gel | Not specified | 0.85 | Not specified | [12] |
| TLC | Silica Gel | Ethyl acetate:Chloroform:Acetone (65:30:5) | 0.67 | Not specified | [5] |
| Column Chromatography | Silica Gel | Petroleum Ether:Ethyl Acetate (gradient) | Not specified | ≥80% | [13] |
| Column Chromatography | Silica Gel 60 | Toluene:Ethyl Acetate (9:1 v/v) | Not specified | 98% (post-HPLC) | [10] |
| HPLC | C18 | Acetonitrile:Water (gradient) | Symmetrical peak | >98% | [14] |
| HPLC | C18 | Methanol:0.1% Glacial Acetic Acid | 2.0-4.0 min | ≥98% | [13] |
| HPLC | C18 | Not specified | 2.062 min | 94.84% | [3] |
| HPLC | C18 | Not specified | 16.65 min | 95.95% | [12] |
III. Experimental Protocols
Protocol 1: Extraction of Crude Prodigiosin from Serratia marcescens
This protocol details a common method for extracting prodigiosin from bacterial biomass using an acidified solvent.
-
Cell Harvesting:
-
Culture Serratia marcescens in a suitable broth medium (e.g., Peptone Glycerol Broth) at 28-30°C for 48-72 hours, or until desired pigmentation is achieved.
-
Transfer the culture broth to centrifuge tubes.
-
Centrifuge the broth at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Decant and discard the supernatant.
-
-
Solvent Extraction:
-
To the cell pellet, add acidified methanol (e.g., methanol with 4% v/v 1N HCl) or acidified ethanol at a ratio of approximately 10:1 (solvent volume to pellet weight).
-
Vortex or shake vigorously for 15-20 minutes to ensure complete lysis of the cells and solubilization of the pigment.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to separate the cell debris.
-
Carefully collect the red-pigmented supernatant, which contains the crude prodigiosin extract.
-
-
Solvent Evaporation:
-
To obtain the dry crude extract, evaporate the solvent from the supernatant using a rotary evaporator at a temperature below 40°C.
-
The resulting red residue is the crude prodigiosin, ready for purification.
-
Protocol 2: Purification of Prodigiosin using Silica Gel Column Chromatography
This protocol describes the purification of the crude prodigiosin extract by column chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial elution solvent (e.g., petroleum ether or toluene).
-
Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then let the excess solvent drain until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude prodigiosin extract in a minimal amount of the initial elution solvent (e.g., toluene or a mixture of petroleum ether and ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A suggested gradient is as follows:
-
Petroleum Ether:Ethyl Acetate (50:1)
-
Petroleum Ether:Ethyl Acetate (20:1)
-
Petroleum Ether:Ethyl Acetate (10:1)
-
Petroleum Ether:Ethyl Acetate (5:1)[13]
-
-
Alternatively, a toluene:ethyl acetate system (e.g., 9:1 v/v) can be used.[10]
-
Collect the fractions as they elute from the column. The prodigiosin will typically appear as a distinct red band.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing pure prodigiosin.
-
Pool the pure fractions and evaporate the solvent to obtain the purified prodigiosin.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification
HPLC is a high-resolution technique for the final purification and purity assessment of prodigiosin.
-
Sample Preparation:
-
Dissolve the purified prodigiosin from column chromatography in the HPLC mobile phase (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Analysis and Collection:
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the prodigiosin peak at its characteristic retention time.
-
For purification, a preparative or semi-preparative HPLC system can be used to collect the fraction corresponding to the prodigiosin peak.
-
The purity can be calculated from the peak area in the chromatogram.
-
IV. Prodigiosin Biosynthesis Regulatory Pathway
The production of prodigiosin in Serratia marcescens is a complex process regulated by a network of genes and signaling proteins. The core biosynthetic genes are organized in the pig operon (pigA-N).[1][11] Several regulatory proteins have been identified that influence the transcription of this operon.
Regulatory Pathway of Prodigiosin Synthesis in Serratia marcescens
Caption: Key regulators of the prodigiosin (pig) biosynthetic operon in Serratia marcescens.
This diagram illustrates that proteins such as PtrA, OmpR, and PsrA act as positive regulators, promoting the transcription of the pig operon.[1][2] In contrast, HexS is involved in the thermoregulation of prodigiosin synthesis, repressing its production at higher temperatures (e.g., 37°C).[6] The cAMP receptor protein (CRP) appears to play a more minor role.[6] Understanding this regulatory network is crucial for the metabolic engineering of Serratia strains to enhance prodigiosin yields.
References
- 1. PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Improving prodigiosin production by transcription factor engineering and promoter engineering in Serratia marcescens [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]
- 8. jmb.or.kr [jmb.or.kr]
- 9. iosrjournals.org [iosrjournals.org]
- 10. vjs.ac.vn [vjs.ac.vn]
- 11. Frontiers | PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 [frontiersin.org]
- 12. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102311981B - Method for preparing and purifying prodigiosin - Google Patents [patents.google.com]
- 14. Graphviz [graphviz.org]
Prodigiosin as a Potent Immunosuppressive Agent in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing prodigiosin, a bacterial tripyrrole red pigment, as an immunosuppressive agent in mouse models of autoimmune disease. The information presented is collated from preclinical studies and is intended to guide researchers in the effective application of prodigiosin for therapeutic development.
Application Notes
Prodigiosin has demonstrated significant potential as a T-cell-specific immunosuppressant.[1] Its mechanism of action distinguishes it from conventional immunosuppressants like cyclosporin A. Instead of inhibiting interleukin-2 (IL-2) production, prodigiosin effectively disrupts the IL-2/IL-2R signaling pathway by inhibiting the expression of the IL-2 receptor alpha-chain (IL-2Rα).[1] This targeted action leads to the suppression of T-cell proliferation and differentiation, making it a promising candidate for T-cell-mediated autoimmune diseases.[1][2]
In vivo studies have validated the efficacy of prodigiosin in delaying the progression of autoimmune diabetes in non-obese diabetic (NOD) mice and mitigating the severity of collagen-induced arthritis (CIA) in DBA/1 mice.[1] Furthermore, prodigiosin has been shown to inhibit the in vivo induction of cytotoxic T lymphocytes at low doses with minimal myelotoxicity.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on the immunosuppressive effects of prodigiosin in mouse models.
Table 1: Prodigiosin in the Non-Obese Diabetic (NOD) Mouse Model
| Parameter | Vehicle Control | Prodigiosin Treatment | Reference |
| Mouse Strain | NOD/Shi | NOD/Shi | [1] |
| Dosage | - | 0.5 mg/kg | [1] |
| Administration | Intraperitoneal (i.p.) injection, daily | Intraperitoneal (i.p.) injection, daily | [1] |
| Treatment Duration | 10 to 30 weeks of age | 10 to 30 weeks of age | [1] |
| Primary Outcome | High incidence of diabetes | Markedly reduced blood glucose levels | [1] |
| Histological Finding | Severe insulitis | Significant reduction in cellular infiltration into pancreatic islets | [1] |
Table 2: Prodigiosin in the Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Vehicle Control | Prodigiosin Treatment | Reference |
| Mouse Strain | DBA/1 | DBA/1 | [1] |
| Dosage | - | 0.5 mg/kg | [1] |
| Administration | Intraperitoneal (i.p.) injection, every other day | Intraperitoneal (i.p.) injection, every other day | [1] |
| Treatment Onset | From the day of the first immunization | From the day of the first immunization | [1] |
| Primary Outcome | Progressive arthritis development | Delayed onset and reduced severity of arthritis | [1] |
Table 3: Prodigiosin for In Vivo Inhibition of Cytotoxic T Lymphocytes (CTLs)
| Parameter | Vehicle Control | Prodigiosin 25-C Treatment | Reference |
| Mouse Strain | C57BL/6 | C57BL/6 | [2] |
| Dosage | - | 0.5 mg/kg | [2] |
| Administration | Not specified | Not specified | [2] |
| Primary Outcome | Induction of H-2 restricted CTLs | Inhibition of in vivo CTL induction | [2] |
| Toxicity Marker | Normal leukocyte and splenocyte counts | Leukocyte and splenocyte counts comparable to non-sensitized mice | [2] |
Experimental Protocols
Protocol 1: Evaluation of Prodigiosin in the Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is adapted from the methodology described by Han et al. (2001).
1. Animals and Housing:
- Use male DBA/1 mice, 7-8 weeks old.
- House mice in specific pathogen-free (SPF) conditions.
2. Induction of CIA:
- Emulsify bovine type II collagen (2 mg/mL) in 0.05 M acetic acid with an equal volume of complete Freund's adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
- Administer 100 µL of the emulsion intradermally at the base of the tail on day 0.
- On day 21, administer a booster injection of 100 µg of type II collagen emulsified in incomplete Freund's adjuvant.
3. Prodigiosin Administration:
- Prepare prodigiosin in a suitable vehicle (e.g., PBS containing a low concentration of a solubilizing agent like DMSO, with the final DMSO concentration being non-toxic to the animals).
- Beginning on the day of the first immunization (day 0), administer prodigiosin at a dose of 0.5 mg/kg via intraperitoneal (i.p.) injection every other day.
- The control group should receive an equal volume of the vehicle.
4. Assessment of Arthritis:
- Visually score the severity of arthritis in each paw daily or every other day, starting from day 21, using a graded scale (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling and redness, 4 = maximal inflammation with joint rigidity).
- The arthritis score for each mouse is the sum of the scores for all four paws.
- Monitor the incidence of arthritis, defined as the percentage of mice with an arthritis score of 1 or greater.
5. Histological Analysis:
- At the end of the experiment, sacrifice the mice and collect the hind paws.
- Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
- Section the paws and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
Protocol 2: Evaluation of Prodigiosin in the Non-Obese Diabetic (NOD) Mouse Model
This protocol is based on the study by Han et al. (2001).
1. Animals and Housing:
- Use female NOD/Shi mice.
- House mice in an SPF environment.
2. Prodigiosin Administration:
- Prepare prodigiosin as described in Protocol 1.
- From 10 weeks of age, administer prodigiosin daily at a dose of 0.5 mg/kg via i.p. injection until the end of the study (e.g., 30 weeks of age).
- The control group should receive daily i.p. injections of the vehicle.
3. Monitoring of Diabetes:
- Monitor blood glucose levels weekly from the tail vein using a glucometer.
- Consider a mouse to be diabetic after two consecutive readings of >250 mg/dL.
- Record the incidence of diabetes in both the treatment and control groups.
4. Histological Analysis of Pancreatic Islets:
- At the termination of the study, sacrifice the mice and collect the pancreata.
- Fix the pancreata in 10% neutral buffered formalin and embed in paraffin.
- Section the pancreata and perform H&E staining.
- Examine the pancreatic islets for signs of insulitis (infiltration of immune cells) and score the severity of insulitis.
Visualizations
Caption: Experimental workflow for evaluating prodigiosin in a collagen-induced arthritis (CIA) mouse model.
References
- 1. Prodigiosin blocks T cell activation by inhibiting interleukin-2Ralpha expression and delays progression of autoimmune diabetes and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of cytotoxic T cell induction in vivo by prodigiosin 25-C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prodigiosin as a Therapeutic Agent Against Multidrug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin, a vibrant red pigment produced by Serratia marcescens and other bacteria, has emerged as a promising therapeutic agent in oncology.[1] Of particular interest is its ability to circumvent multidrug resistance (MDR), a major obstacle in the successful treatment of cancer. Prodigiosin exhibits potent cytotoxic effects against a variety of cancer cell lines, including those that have developed resistance to conventional chemotherapeutic drugs.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and potentially, the inhibition of drug efflux pumps. These application notes provide a comprehensive overview of the use of prodigiosin in targeting MDR cancer cells, including quantitative data on its efficacy and detailed protocols for key experimental procedures.
Data Presentation
Table 1: Cytotoxicity of Prodigiosin (IC50 Values) in Multidrug-Resistant (MDR) and Sensitive Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of prodigiosin in various cancer cell lines. This data highlights the potent cytotoxic activity of prodigiosin against both drug-sensitive and multidrug-resistant cancer cells.
| Cell Line | Cancer Type | Resistance Phenotype | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | Sensitive | <2 µg/mL (~5.8 µM) | Not Specified | [2] |
| MCF-7/ADR | Breast Cancer | Adriamycin-resistant | Not Specified, but effective | 48 | [3] |
| MDA-MB-231 | Breast Cancer | Triple-negative | 0.062 | 48 | [4] |
| MDA-MB-468 | Breast Cancer | Triple-negative | 0.261 | 48 | [4] |
| K562 | Chronic Myelogenous Leukemia | Sensitive | 54.06 | Not Specified | |
| K562/ADR | Chronic Myelogenous Leukemia | Adriamycin-resistant | Not Specified, but effective | Not Specified | |
| NCI/ADR-RES | Ovarian Cancer | Adriamycin-resistant | Not Specified, but effective | Not Specified | |
| HepG2 | Liver Cancer | Sensitive | 8.75 µg/mL (~27 µM) | Not Specified | [2] |
| H460 | Lung Cancer | Sensitive | 7.7 µg/mL (~23 µM) | Not Specified | [2] |
| Caco-2 | Colon Cancer | Sensitive | 357.27 µg/mL | Not Specified |
Note: The conversion from µg/mL to µM for prodigiosin is based on a molecular weight of approximately 323.4 g/mol . IC50 values can vary depending on the specific experimental conditions, such as cell density and passage number.
Signaling Pathways Modulated by Prodigiosin in MDR Cancer Cells
Prodigiosin has been shown to exert its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer and contribute to multidrug resistance.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Prodigiosin has been identified as a potent inhibitor of this pathway.[4] It acts by decreasing the phosphorylation of key components like LRP6 and DVL2, which leads to the degradation of β-catenin and subsequent downregulation of its target genes, such as cyclin D1, thereby inhibiting cancer cell proliferation.[4]
Caption: Prodigiosin inhibits the Wnt/β-catenin signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is another critical regulator of cell growth, proliferation, and survival. Prodigiosin has been shown to induce apoptosis in cancer cells by modulating the JNK and p38 MAPK pathways.[5] Activation of these stress-activated pathways can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately resulting in cell death.
Caption: Prodigiosin activates the JNK and p38 MAPK signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of prodigiosin against multidrug-resistant cancer cells.
Cell Culture and Maintenance of MDR Cancer Cell Lines
Objective: To maintain healthy and viable cultures of both drug-sensitive and multidrug-resistant cancer cell lines for subsequent experiments.
Materials:
-
Cancer cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Drug for maintaining resistance (e.g., Adriamycin for MCF-7/ADR)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
Protocol:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For MDR cell lines, supplement the growth medium with the appropriate concentration of the resistance-inducing drug (e.g., 1 µM Adriamycin for MCF-7/ADR) to maintain the resistant phenotype.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.
Caption: Workflow for culturing multidrug-resistant cancer cells.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of prodigiosin in MDR cancer cells.
Materials:
-
MDR cancer cells
-
Prodigiosin stock solution (dissolved in DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of prodigiosin in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, replace the medium with 100 µL of medium containing different concentrations of prodigiosin. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with prodigiosin.
Materials:
-
MDR cancer cells
-
Prodigiosin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with prodigiosin at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot Analysis for Apoptosis-Related and MDR Proteins
Objective: To investigate the effect of prodigiosin on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and multidrug resistance (e.g., P-glycoprotein).
Materials:
-
MDR cancer cells
-
Prodigiosin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-P-glycoprotein, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with prodigiosin as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Prodigiosin demonstrates significant potential as a therapeutic agent for overcoming multidrug resistance in cancer. Its ability to induce apoptosis and modulate key signaling pathways in MDR cancer cells provides a strong rationale for its further investigation and development. The protocols outlined in these application notes provide a framework for researchers to explore the multifaceted anticancer activities of this promising natural compound.
References
- 1. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-biological-activity-of-prodigiosin-on-adriamycin-resistant-breast-cancer-cells-in-vitro - Ask this paper | Bohrium [bohrium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Prodigiosin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prodigiosin, a secondary metabolite red pigment produced by bacteria such as Serratia marcescens, has demonstrated significant potential as an anticancer agent. It exhibits cytotoxic effects against a wide array of cancer cell lines, with an average IC50 value of 2.1 μg/mL across more than 60 different lines. The primary mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death. Prodigiosin has been shown to trigger apoptosis through multiple signaling pathways, making it a subject of great interest for cancer therapy research. These pathways include the intrinsic mitochondrial pathway, modulation of the Wnt/β-catenin and MAPK/ERK signaling cascades, and induction of endoplasmic reticulum stress.
This document provides detailed protocols for inducing and evaluating apoptosis in cancer cell lines using Prodigiosin, along with a summary of its efficacy and the key molecular pathways involved.
Data Presentation: Efficacy of Prodigiosin
The cytotoxic and pro-apoptotic effects of Prodigiosin have been quantified across various cancer cell lines. The following tables summarize key findings from published literature.
Table 1: IC50 Values of Prodigiosin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| NCI-H460 | Lung Cancer | 0.032 µM | Not Specified | |
| A549 | Lung Cancer | 0.077 µM | Not Specified | |
| DLD-1 | Colon Cancer | 0.079 µM | Not Specified | |
| HT-29 | Colon Cancer | 0.173 µM | Not Specified | |
| MDA-MB-231 | Breast Cancer | 62.52 nM | 48 hours | |
| MDA-MB-468 | Breast Cancer | 261.2 nM | 48 hours | |
| HCT116 | Colon Cancer | >0.04 µg/mL | 72 hours | |
| A375 | Melanoma | 1.25 µg/mL | Not Specified | |
| HeLa | Cervical Cancer | 1.2 µg/mL | 48 hours | |
| HeLa | Cervical Cancer | 0.5 µg/mL | 72 hours | |
| HepG2 | Liver Cancer | 8.75 µg/mL (27 µM) | Not Specified | |
| MCF-7 | Breast Cancer | 5.1 µg/mL | Not Specified | |
| HL-60 | Leukemia | 3.4 µg/mL | Not Specified |
Table 2: Apoptosis Induction in HeLa Cells
| Prodigiosin Concentration | Treatment Duration | Percentage of Apoptotic Cells (Mean ± SD) | Reference |
| 0.5 µg/mL | 48 hours | 19.7 ± 1.4% | |
| 1.0 µg/mL | 48 hours | 23.7 ± 2.4% | |
| 2.0 µg/mL | 48 hours | 26.2 ± 2.3% |
Key Signaling Pathways in Prodigiosin-Induced Apoptosis
Prodigiosin induces apoptosis through a multi-faceted approach, engaging several key cellular signaling pathways. The primary mechanism involves the mitochondrial or intrinsic pathway, characterized by the release of cytochrome c and apoptosis-inducing factor (AIF). This process is regulated by Bcl-2 family proteins, where Prodigiosin upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. The release of cytochrome c activates initiator caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death. Furthermore, Prodigiosin has been shown to inhibit the Wnt/β-catenin pathway and modulate the MAPK/ERK signaling cascade, both of which are crucial for cancer cell proliferation and survival.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Prodigiosin on a chosen cancer cell line.
Prodigiosin: Application Notes for Natural Dyeing in Food and Textile Industries
For Researchers, Scientists, and Drug Development Professionals
Prodigiosin, a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, presents a promising alternative to synthetic dyes in both the food and textile industries.[1] Its natural origin, coupled with inherent bioactive properties, including antimicrobial and potential anticancer activities, makes it a molecule of significant interest.[2] These application notes provide detailed protocols and data for the utilization of prodigiosin as a natural colorant.
Application in the Food Industry
Prodigiosin's intense red hue makes it a potential natural colorant for various food products. However, it is crucial to note that comprehensive toxicological studies for its approval as a food additive are still required. The following protocols are for research and development purposes.
Stability of Prodigiosin
The stability of prodigiosin is paramount for its application in food products, which may undergo various processing and storage conditions.
Table 1: Stability of Prodigiosin under Different Conditions
| Parameter | Condition | Stability Outcome | Citation |
| pH | Acidic (pH 3-4) | Stable, retains red color. | [3] |
| Neutral (pH 7) | Stable. | [3] | |
| Alkaline (pH 8-10) | Color may shift to yellow/orange. | [4] | |
| Temperature | 40-80°C | Generally stable. | [5] |
| Light | Natural Light | Some degradation may occur over time. | [5] |
Experimental Protocol: Coloring Yogurt with Spray-Dried Prodigiosin
This protocol is based on the application of microencapsulated prodigiosin to enhance its stability and dispersibility in a food matrix.
Objective: To color yogurt using spray-dried prodigiosin microcapsules.
Materials:
-
Plain yogurt
-
Spray-dried prodigiosin microcapsules (produced using κ-carrageenan and maltodextrin as encapsulating agents)
-
Sterile mixing vessel
-
Homogenizer or high-speed mixer
Procedure:
-
Preparation of Prodigiosin Microcapsules: (For research purposes, commercially available spray-drying services can be utilized, or lab-scale spray dryers can be used). A solution of prodigiosin in ethyl acetate is mixed with a solution of κ-carrageenan and maltodextrin. The optimal spray-drying parameters are an inlet temperature of 200°C, a feed flow rate of 60 m³/h, a pressure of 1.5 bars, and a feed rate of 3 mL/min.[6]
-
Incorporation into Yogurt: Add a pre-determined amount of spray-dried prodigiosin powder to the plain yogurt in the mixing vessel. The exact amount will depend on the desired color intensity and the concentration of prodigiosin in the microcapsules.
-
Mixing: Gently but thoroughly mix the powder into the yogurt using a sterile spatula or spoon until a uniform color is achieved.
-
Homogenization (Optional): For a more uniform and stable color dispersion, the mixture can be homogenized.
-
Storage: Store the colored yogurt at refrigeration temperatures (4°C).
Workflow for Yogurt Coloring
Caption: Workflow for coloring yogurt with prodigiosin.
Note on Food Application Safety
While some studies on model organisms like Caenorhabditis elegans have suggested low toxicity of prodigiosin, comprehensive toxicological data for human consumption is not yet available.[7] Further research is imperative to establish the safety profile of prodigiosin before it can be considered for widespread use as a food colorant.[8]
Application in the Textile Industry
Prodigiosin's vibrant color and antimicrobial properties make it an excellent candidate for dyeing various textiles, offering a sustainable and functional alternative to synthetic dyes.
Quantitative Data: Prodigiosin Dyeing Parameters and Fastness Properties
The effectiveness of prodigiosin as a textile dye varies with the type of fabric and the dyeing conditions.
Table 2: Optimized Dyeing Conditions and Fastness Properties of Prodigiosin on Different Fabrics
| Fabric | Dyeing Temperature (°C) | Dyeing Time (min) | Optimal pH | Washing Fastness (1-5) | Rubbing Fastness (1-5) | Light Fastness (1-5) | Citation |
| Cotton | 90 | 60 | 3 | 4 | >4 | Good | [9][10] |
| Polyester | 110-130 | 30-45 | 1.9 or 7.9 | Excellent | Excellent | Poor | [10][11] |
| Wool | 70-100 | 60-90 | 4 | Good | Good | 5 (with mordant) | [10][12][13] |
| Silk | 80 | 30 | 2.1 | Good | Good | - | [14][15] |
Fastness ratings are on a scale of 1 to 5, where 5 represents the best fastness.
Experimental Protocols for Textile Dyeing
Objective: To dye different types of fabric using a prodigiosin solution.
Materials:
-
Fabric samples (cotton, polyester, wool, silk)
-
Prodigiosin extract (dissolved in a suitable solvent, e.g., ethanol)
-
Dyeing bath (beakers or stainless steel dyeing containers)
-
Water bath or heating mantle
-
pH meter and buffers (for pH adjustment)
-
Detergent solution
-
Mordants (optional, e.g., potassium aluminum sulfate for wool)
Caption: General workflow for textile dyeing with prodigiosin.
-
Dye Bath Preparation: Prepare a dye bath with a prodigiosin concentration of approximately 1.25 g/L.[10] Adjust the pH to 3 using a suitable acid.
-
Dyeing: Immerse the pre-wetted cotton fabric in the dye bath. Heat the bath to 90°C and maintain for 60 minutes.[9]
-
Post-treatment: After dyeing, rinse the fabric with warm and then cold water. Wash with a mild detergent solution to remove any unfixed dye.
-
Drying: Air dry or tumble dry at a low temperature.
-
Dye Bath Preparation: Prepare a nanosuspension of prodigiosin micelles. Adjust the pH to 1.9 or 7.9.[11]
-
Dyeing: Immerse the polyester fabric in the dye bath. Heat to 110°C and maintain for 30 minutes.[11]
-
Post-treatment and Drying: Follow the same post-treatment and drying steps as for cotton.
-
Mordanting (Optional but Recommended): Pre-mordant the wool fabric with a metal salt like potassium aluminum sulfate to improve color fastness.
-
Dye Bath Preparation: Prepare the dye bath and adjust the pH to 4.
-
Dyeing: Immerse the wool fabric and heat to 70°C for 90 minutes.[12][13]
-
Post-treatment and Drying: Follow the same post-treatment and drying steps as for cotton.
-
Dye Bath Preparation: Prepare a prodigiosin suspension with a concentration of around 70 mg/L and adjust the pH to 2.1.[14][15]
-
Dyeing: Immerse the silk fabric and heat to 80°C for 30 minutes.[14][15]
-
Post-treatment and Drying: Follow the same post-treatment and drying steps as for cotton.
Prodigiosin Biosynthesis Pathway
Prodigiosin is a secondary metabolite synthesized via a bifurcated pathway involving the condensation of two pyrrole precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP).[16][17] The genes responsible for this biosynthesis are organized in the pig gene cluster.[5][18][19]
Caption: Prodigiosin biosynthesis pathway.
The biosynthesis of prodigiosin begins with the production of two key precursors. The synthesis of 2-methyl-3-amylpyrrole (MAP) involves the enzymes encoded by the pigD, pigE, and pigB genes, which utilize pyruvate and 2-octenal.[20] Concurrently, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) is synthesized from L-proline, L-serine, and malonyl-CoA by the action of enzymes encoded by the pigA and pigF-N genes.[21] Finally, the condensing enzyme PigC catalyzes the ligation of MAP and MBC to form the final prodigiosin molecule.[17]
References
- 1. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and antimicrobial activity of bioactive prodigiosin produces from Serratia marcescens using agricultural waste as a substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsdjournal.org [rsdjournal.org]
- 5. The Serratia gene cluster encoding biosynthesis of the red antibiotic, prodigiosin, shows species- and strain-dependent genome context variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. daneshyari.com [daneshyari.com]
- 12. Dyeing properties and colour fastness of wool dyed with indicaxanthin natural dye [agris.fao.org]
- 13. africaresearchconnects.com [africaresearchconnects.com]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial dyeing of silk with prodigiosins suspention produced by liquid fermentation [agris.fao.org]
- 16. Prodigiosin - Wikipedia [en.wikipedia.org]
- 17. Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. microbiologyresearch.org [microbiologyresearch.org]
- 19. The Serratia gene cluster encoding biosynthesis of the red antibiotic, prodigiosin, shows species- and strain-dependent genome context variation. | Semantic Scholar [semanticscholar.org]
- 20. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Prodigiosin Production in Serratia marcescens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prodigiosin, a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant interest in the pharmaceutical and biotechnology sectors.[1][2][3] This secondary metabolite exhibits a broad spectrum of bioactivities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[1][3][4] Accurate and reproducible quantification of prodigiosin is crucial for optimizing its production, understanding its biosynthesis and regulation, and developing it as a therapeutic agent. These application notes provide detailed protocols for the extraction and quantification of prodigiosin from Serratia marcescens cultures, summarize quantitative data from various studies, and illustrate the key signaling pathways involved in its production.
Data Presentation: Quantitative Prodigiosin Production
The yield of prodigiosin is highly dependent on the Serratia marcescens strain and the culture conditions employed. Below is a summary of prodigiosin production under various optimized conditions reported in the literature.
| Culture Medium/Substrate | Serratia marcescens Strain | Key Parameters | Prodigiosin Yield (mg/L) | Reference |
| Cassava Wastewater + 2% Mannitol | UCP 1549 | pH 7, 28°C, 48h | 49,500 | |
| Peanut Seed Broth | Not Specified | Not Specified | 38,750 | [5] |
| Sesame Seed Broth | Not Specified | Not Specified | 16,680 | [5] |
| Peptone Glycerol Medium + 1% Huangshui | Ka3 | 60h fermentation | 48,341 | |
| Casein | Not Specified | Not Specified | 4,280 | [5] |
| Ethanol | Not Specified | Not Specified | 3,000 | [5] |
| Optimized Fermentation Medium | Not Specified | Box-Behnken design | 2142.75 | [6] |
| (NH4)2PO4 + Salt | Not Specified | Factorial design | 1,397 | [5] |
| Glucose | Not Specified | Not Specified | 5 | [5] |
Note: The significant variation in yields highlights the importance of optimizing culture parameters such as nutrient sources, pH, temperature, and aeration for maximal prodigiosin production.[2][5][7]
Experimental Protocols
Protocol 1: Extraction of Prodigiosin
This protocol describes methods for extracting prodigiosin from Serratia marcescens biomass.
Materials:
-
Serratia marcescens culture broth
-
Centrifuge and centrifuge tubes
-
Extraction Solvents:
-
Rotary shaker
-
Spectrophotometer or HPLC system
Procedure:
-
Harvesting Bacterial Cells: Centrifuge the Serratia marcescens culture broth at 8,000 x g for 15-30 minutes at 4°C to pellet the bacterial cells.[4][9] Discard the supernatant.
-
Solvent Extraction:
-
Resuspend the cell pellet in the chosen extraction solvent. The volume of solvent will depend on the size of the pellet. A common starting point is a 1:10 ratio of pellet volume to solvent volume.
-
For efficient extraction, agitate the mixture vigorously. This can be done by vortexing or by incubating on a rotary shaker at 200 rpm for 3 hours at 28°C.[4]
-
-
Separation of Pigment: Centrifuge the mixture again at 4,000 x g for 15 minutes at 4°C to pellet the cell debris.[4][6]
-
Collection: Carefully collect the supernatant, which now contains the dissolved prodigiosin. This red-pigmented extract can be used for quantification.
Protocol 2: Quantification of Prodigiosin by Spectrophotometry
This is a rapid and common method for estimating prodigiosin concentration.
Materials:
-
Prodigiosin extract (from Protocol 1)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Preparation: If necessary, dilute the prodigiosin extract with the same solvent used for extraction to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Absorbance Measurement: Measure the absorbance of the extract at 534-536 nm.[10][11] Use the extraction solvent as a blank.
-
Calculation: The concentration of prodigiosin can be estimated using specific formulas provided in the literature, or by creating a standard curve with purified prodigiosin. One commonly used formula is: Prodigiosin (Units/cell) = [OD534 - (1.381 * OD620)] / OD620, where OD534 is the absorbance of the pigment and OD620 is the absorbance of the bacterial cell culture before extraction.[8] Note: This formula provides a relative quantification. For absolute quantification, a standard curve is recommended.
Protocol 3: Quantification and Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more accurate quantification and can also assess the purity of the prodigiosin extract.
Materials:
-
Prodigiosin extract (from Protocol 1, filtered through a 0.2 µm filter)
-
HPLC system with a C18 column (e.g., Agilent, Zorbax SB C18)[6]
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (85:15 v/v)[6]
-
Prodigiosin standard of known concentration
Procedure:
-
System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min. Set the column temperature to 40°C and the detector wavelength to 535 nm.[6]
-
Standard Curve Generation: Prepare a series of dilutions of the prodigiosin standard in the mobile phase. Inject each standard and record the peak area. Plot a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered prodigiosin extract into the HPLC system.
-
Data Analysis: Identify the peak corresponding to prodigiosin based on the retention time of the standard. Determine the peak area of prodigiosin in the sample.
-
Quantification: Use the standard curve to calculate the concentration of prodigiosin in the sample. The purity can be estimated by the relative area of the prodigiosin peak compared to the total area of all peaks in the chromatogram.[4]
Visualization of Regulatory Pathways and Experimental Workflow
Prodigiosin Biosynthesis Regulation
The production of prodigiosin in Serratia marcescens is a tightly regulated process controlled by a complex network of transcriptional regulators that modulate the expression of the pig gene cluster (pigA-N), which is responsible for its biosynthesis.[1][3]
Caption: Key transcriptional regulators of the prodigiosin (pig) biosynthetic operon in Serratia marcescens.
Experimental Workflow for Prodigiosin Quantification
The overall process for quantifying prodigiosin involves several key steps, from bacterial culture to data analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Transcriptional factor OmpR positively regulates prodigiosin biosynthesis in Serratia marcescens FZSF02 by binding with the promoter of the prodigiosin cluster [frontiersin.org]
- 3. PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijsr.net [ijsr.net]
- 8. cetjournal.it [cetjournal.it]
- 9. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 10. irjet.net [irjet.net]
- 11. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Prodigiosin for In Vivo Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin, a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in the scientific community for its potent anticancer, immunosuppressive, and antimicrobial properties. Its mechanism of action often involves the induction of apoptosis in cancer cells, with minimal toxicity to normal cells. However, the inherent hydrophobicity of Prodigiosin presents a significant challenge for its clinical application, leading to poor solubility, low bioavailability, and rapid clearance from the body. To overcome these limitations, various nanoformulation strategies are being explored to enhance the in vivo delivery and therapeutic efficacy of this promising natural compound.
These application notes provide an overview of current formulation strategies for Prodigiosin, summarize available in vivo efficacy data, and offer detailed protocols for the preparation and characterization of Prodigiosin-loaded nanoparticles. Additionally, we visualize a key signaling pathway involved in Prodigiosin's anticancer activity.
Data Presentation: In Vivo Efficacy of Prodigiosin Nanoformulations
The following tables summarize the available quantitative data on the in vivo efficacy of different Prodigiosin nanoformulations. It is important to note that direct comparative studies are limited, and the presented data is collated from individual studies. Further research is required to establish a definitive comparative efficacy profile.
Table 1: In Vivo Tumor Growth Inhibition of Prodigiosin Formulations
| Formulation | Animal Model | Cancer Cell Line | Treatment Dose & Regimen | Tumor Volume Reduction | Survival Rate | Reference |
| Free Prodigiosin | BALB/c mice | Lewis Lung Carcinoma | Not specified | 34.18% after 28 days | Not reported | [1][2] |
| DGL/CSA-PNPs | Nude mice | Choriocarcinoma (JEG3) | Not specified | Significantly inhibited | >70% (vs. <25% in control) | [3] |
| Data Unavailable | Future Studies Needed | |||||
| Data Unavailable | Future Studies Needed |
DGL/CSA-PNPs: Dendrigraft poly-L-lysines/Chondroitin Sulfate A - Prodigiosin Nanoparticles
Table 2: Pharmacokinetic Parameters of Prodigiosin Nanoformulations
| Formulation | Animal Model | Dose & Route | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Data Unavailable | Future Studies Needed | ||||||
| Data Unavailable | Future Studies Needed | ||||||
| Data Unavailable | Future Studies Needed |
Cmax: Maximum plasma concentration; t1/2: Half-life; AUC: Area under the curve. Note: The lack of comprehensive pharmacokinetic data highlights a critical gap in the current research landscape for Prodigiosin nanoformulations.
Experimental Protocols
The following are generalized protocols for the preparation of Prodigiosin-loaded nanoformulations. These should be considered as a starting point, and optimization is necessary for specific applications and nanoparticle characteristics.
Protocol 1: Preparation of Prodigiosin-Loaded Polymeric Nanoparticles (e.g., PLGA)
Materials:
-
Prodigiosin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Dialysis membrane (MWCO 10-14 kDa)
Equipment:
-
Probe sonicator or homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Particle size analyzer
-
Spectrophotometer
Methodology:
-
Oil Phase Preparation: Dissolve a specific amount of Prodigiosin and PLGA in an appropriate volume of DCM.
-
Aqueous Phase Preparation: Prepare a solution of PVA in deionized water (e.g., 1-5% w/v).
-
Emulsification: Add the oil phase to the aqueous phase dropwise while sonicating or homogenizing on an ice bath. The sonication/homogenization parameters (power, time) will need to be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the DCM to evaporate. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water or lyophilize for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency and Drug Loading: The amount of encapsulated Prodigiosin is determined by dissolving a known amount of nanoparticles in a suitable solvent and measuring the Prodigiosin concentration using a spectrophotometer at its maximum absorbance wavelength (~535 nm).
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 2: Preparation of Prodigiosin-Loaded Liposomes
Materials:
-
Prodigiosin
-
Soybean Phosphatidylcholine (SPC) or other suitable lipids
-
Cholesterol
-
Chloroform and Methanol mixture (e.g., 2:1 v/v)
-
Phosphate Buffered Saline (PBS) pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or extruder
-
Magnetic stirrer
-
Dialysis membrane
Methodology:
-
Lipid Film Hydration: Dissolve Prodigiosin, SPC, and cholesterol in the chloroform:methanol mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated Prodigiosin by dialysis against PBS.
Characterization:
-
Vesicle Size and Zeta Potential: Determined by DLS.
-
Encapsulation Efficiency: Determined by separating the liposomes from the unencapsulated drug (e.g., by centrifugation or dialysis) and quantifying the amount of Prodigiosin in the liposomal fraction.
Mandatory Visualization
Signaling Pathway
Prodigiosin has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The diagram below illustrates a simplified representation of the MAPK/ERK cascade, a key pathway in regulating cell proliferation and survival, which can be targeted by Prodigiosin.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Prodigiosin Production from Serratia marcescens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Prodigiosin from Serratia marcescens fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Prodigiosin production?
A1: The optimal temperature for Prodigiosin production by Serratia marcescens is generally between 25°C and 30°C.[1][2][3][4] Production of the pigment is often significantly inhibited at temperatures above 37°C.[5][6] Some studies have shown maximal production at temperatures as low as 22°C.[7]
Q2: What is the ideal pH for the fermentation medium?
A2: A neutral to slightly alkaline pH, typically between 7.0 and 9.0, is optimal for Prodigiosin production.[2][7][8]
Q3: Which carbon and nitrogen sources are most effective for high-yield fermentation?
A3: A variety of carbon and nitrogen sources can be used. Sucrose, fructose, and glucose are effective carbon sources.[9][10] Peptone and yeast extract are commonly used as effective organic nitrogen sources.[1][8][9] Some studies have also found success with alternative, cost-effective substrates like peanut seed powder.[10]
Q4: How does aeration and agitation affect Prodigiosin yield?
A4: Aeration is crucial for Prodigiosin production. Shaker conditions, typically around 150 rpm, have been shown to be ideal.[2][11] Increased oxygen availability can lead to a significant increase in product yield per cell.[12] However, some studies have also reported successful production under static conditions.[2]
Q5: What is the typical incubation time for optimal Prodigiosin production?
A5: The optimal incubation time generally ranges from 48 to 72 hours.[3][4] Prodigiosin is a secondary metabolite, meaning its production typically occurs during the stationary phase of bacterial growth.[13]
Troubleshooting Guide
Issue 1: Low or No Pigment Production
-
Possible Cause: Incorrect incubation temperature.
-
Possible Cause: Suboptimal pH of the medium.
-
Possible Cause: Inappropriate carbon or nitrogen source.
-
Possible Cause: Insufficient aeration.
Issue 2: Inconsistent Prodigiosin Yields
-
Possible Cause: Variability in inoculum preparation.
-
Solution: Standardize the inoculum size and age. Use a fresh overnight culture to inoculate the production medium.
-
-
Possible Cause: Inconsistent media composition.
-
Solution: Prepare the fermentation medium with consistent component concentrations. Ensure all components are fully dissolved and the medium is well-mixed before sterilization.
-
-
Possible Cause: Fluctuations in incubation conditions.
-
Solution: Use a calibrated incubator and shaker to maintain consistent temperature and agitation speed throughout the fermentation process.
-
Issue 3: Difficulty in Extracting Prodigiosin
-
Possible Cause: Inefficient cell lysis.
-
Solution: Employ effective cell disruption methods. Sonication can be a useful technique to improve the release of the intracellular pigment.[9]
-
-
Possible Cause: Use of an inappropriate solvent.
-
Possible Cause: Suboptimal extraction parameters.
-
Solution: Optimize the solvent-to-fermentation-broth ratio, extraction temperature, and extraction time. For example, a ratio of 9.12:1 (solvent:fermentation liquid), a temperature of 25.35°C, and a time of 30.33 minutes have been reported as optimal in one study.[9]
-
Data on Optimized Fermentation Parameters
Table 1: Effect of Various Parameters on Prodigiosin Yield
| Parameter | Optimized Condition | Reported Prodigiosin Yield | Reference |
| Carbon Source | Sucrose (16.29 g/L) | 1653.95 ± 32.12 mg/L | [9] |
| Fructose | 2016.49 (Arbitrary Units) | [10] | |
| Nitrogen Source | Peptone (11.76 g/L) | 1653.95 ± 32.12 mg/L | [9] |
| Tryptone | 1020.4 (Arbitrary Units) | [8] | |
| pH | 9 | 870 unit/cell | [7] |
| 7 | 25.00 mg/ml | [1] | |
| Temperature | 22°C | 870 unit/cell | [7] |
| 25°C | 25.10 µg/L | [1] | |
| Agitation | 150 rpm | 516.03 ± 15.84 PU/cell | [11] |
| Incubation Time | 48-72 hours | - | [3][4] |
Experimental Protocols
1. Protocol for Optimization of Fermentation Medium
-
Prepare Base Medium: Prepare a nutrient broth base medium.
-
Vary Carbon Sources: Supplement the base medium with different carbon sources (e.g., glucose, sucrose, fructose, lactose) at a concentration of 1% (w/v).[10]
-
Vary Nitrogen Sources: In separate flasks, supplement the base medium with different organic and inorganic nitrogen sources (e.g., tryptone, yeast extract, ammonium chloride, ammonium sulfate) at a concentration of 0.5% (w/v).[8][10]
-
Inoculation: Inoculate each flask with 1 ml of an overnight culture of Serratia marcescens.
-
Incubation: Incubate the flasks on a rotary shaker at 30°C for 24-48 hours.[8][10]
-
Prodigiosin Estimation: After incubation, extract the pigment and measure the absorbance to determine the prodigiosin concentration.
2. Protocol for Prodigiosin Extraction
-
Harvest Cells: Centrifuge the fermentation broth (e.g., at 8000 g for 30 minutes) to pellet the bacterial cells.[5]
-
Solvent Addition: Resuspend the cell pellet in acidified ethanol (e.g., 96 mL of 95% ethanol and 4 mL of 37% HCl) or acidified methanol.[11]
-
Extraction: Shake the mixture vigorously (e.g., at 200 rpm for 15 minutes) to facilitate pigment extraction.[7]
-
Clarification: Centrifuge the mixture again to remove cell debris.
-
Quantification: Measure the absorbance of the supernatant at 535 nm using a spectrophotometer.[7]
Visualizations
Caption: A generalized workflow for Prodigiosin production and extraction.
Caption: Simplified biosynthetic pathway of Prodigiosin in Serratia marcescens.
References
- 1. researchgate.net [researchgate.net]
- 2. eeb.lu.lv [eeb.lu.lv]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 6. youtube.com [youtube.com]
- 7. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
- 10. ijsr.net [ijsr.net]
- 11. cetjournal.it [cetjournal.it]
- 12. Improving Bioprocess Conditions for the Production of Prodigiosin Using a Marine Serratia rubidaea Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 14. vjs.ac.vn [vjs.ac.vn]
"stabilizing Prodigiosin against degradation by light and pH"
Welcome to the technical support center for the stabilization of Prodigiosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of Prodigiosin caused by light and varying pH levels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of Prodigiosin, focusing on its inherent instability.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of red color in solution when exposed to ambient light. | Photodegradation | Work under red light conditions or in the dark whenever possible. Store Prodigiosin solutions and treated samples in amber vials or wrap containers in aluminum foil. For experiments requiring light exposure, consider encapsulation or the addition of photostabilizers. |
| Color of Prodigiosin solution shifts from red to orange/yellow. | Increase in pH (alkaline conditions) | Buffer the solution to a pH between 4.0 and 7.0. If working in a biological system where pH may fluctuate, consider encapsulation to protect the molecule from the external environment. |
| Precipitation of Prodigiosin from aqueous solutions. | Poor water solubility | For aqueous applications, enhance solubility through encapsulation with agents like β-cyclodextrin or κ-carrageenan. Alternatively, use a co-solvent system, being mindful of its compatibility with your experimental setup. |
| Inconsistent results in bioactivity assays. | Degradation of Prodigiosin during the experiment | Prepare fresh solutions of Prodigiosin for each experiment. Protect the experimental setup from light. Monitor and control the pH of the medium throughout the assay. Run a stability control alongside your experiment to quantify any degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Prodigiosin degradation?
A1: Prodigiosin is highly susceptible to degradation from two main environmental factors: light and non-neutral pH. Exposure to white or blue light can cause rapid photodegradation.[1][2] Additionally, its stability and color are pH-dependent, with alkaline conditions (pH 8-12) leading to instability and a color change from its characteristic red to orange or yellow.
Q2: How can I safely store my Prodigiosin samples?
A2: For optimal stability, Prodigiosin, whether in solid form or in solution, should be stored in a cold, dark environment, such as a refrigerator or freezer, in a tightly sealed container to prevent exposure to light and air. Using amber glass vials or wrapping containers in aluminum foil is highly recommended.
Q3: What wavelengths of light are most damaging to Prodigiosin?
A3: Studies have shown that Prodigiosin is degraded by white and blue light.[1][2] Conversely, it is relatively stable under red and far-red light conditions.[1][2] Therefore, if experiments must be conducted under illumination, using a red light source is advisable.
Q4: What is the optimal pH range for maintaining the stability of Prodigiosin?
A4: Prodigiosin is most stable in acidic to neutral pH, typically within the range of 4.0 to 8.0. In highly alkaline environments, the molecule becomes unstable.
Q5: Can I use antioxidants to stabilize Prodigiosin?
A5: While Prodigiosin itself possesses antioxidant properties, the use of external antioxidants to prevent its degradation is a plausible strategy, particularly against oxidative photodegradation. Common antioxidants such as ascorbic acid (Vitamin C) or tocopherol (Vitamin E) could theoretically be used, though specific protocols for their use with Prodigiosin are not extensively documented in current literature. Experimentation would be required to determine optimal concentrations and efficacy.
Q6: What is encapsulation and how does it help stabilize Prodigiosin?
A6: Encapsulation is a process where the active molecule (Prodigiosin) is enclosed within a protective shell of another material. This can shield it from direct exposure to light and fluctuations in pH. Common encapsulating agents include cyclodextrins and polysaccharides like κ-carrageenan and maltodextrin. Encapsulation can also improve the water solubility of Prodigiosin.
Quantitative Stability Data
The following tables summarize the stability of Prodigiosin under various conditions based on available literature.
Table 1: Stability of Prodigiosin under Light Exposure
| Light Condition | Exposure Time (hours) | Remaining Prodigiosin (%) | Reference |
| Natural Light | 4 | ~60% | [3] |
| White Light (<100 µmol m⁻² s⁻¹) | Not specified | Degraded | [1][2] |
| Blue Light (<100 µmol m⁻² s⁻¹) | Not specified | Degraded | [1][2] |
| Red Light | Not specified | Not Degraded | [1][2] |
| Far-Red Light | Not specified | Not Degraded | [1][2] |
Table 2: Stability and Color of Prodigiosin at Different pH Values
| pH | Stability | Observed Color | Reference |
| 2-5 | Stable | Pink/Red | [4] |
| 6-7 | Stable | Red | [4] |
| 8 | Less Stable | Red to Orange | [3] |
| 9-12 | Unstable | Orange/Yellow | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Prodigiosin Stability
This protocol provides a framework for testing the stability of your Prodigiosin sample under different conditions.
-
Preparation of Prodigiosin Stock Solution: Dissolve a known amount of purified Prodigiosin in a suitable solvent (e.g., ethanol or methanol) to create a concentrated stock solution. Protect from light.
-
Preparation of Test Solutions: Dilute the stock solution in an appropriate buffer or medium to a final concentration suitable for spectrophotometric analysis (e.g., an absorbance of ~1.0 at its λmax).
-
Application of Stress Conditions:
-
Light Exposure: Aliquot the test solution into multiple transparent vials. Expose them to the desired light source (e.g., natural sunlight, a specific wavelength from a light source) for varying durations. Keep a control sample wrapped in aluminum foil in the dark at the same temperature.
-
pH Challenge: Adjust the pH of the test solution aliquots to a range of desired values (e.g., pH 2, 4, 6, 8, 10, 12) using appropriate buffers or dilute acid/base.
-
-
Analysis: At predetermined time points, measure the absorbance of the solutions using a UV-Vis spectrophotometer at the λmax of Prodigiosin (around 535 nm in acidic/neutral conditions).
-
Calculation of Stability: Calculate the percentage of remaining Prodigiosin relative to the initial concentration or the control sample.
Protocol 2: Encapsulation of Prodigiosin using κ-Carrageenan and Maltodextrin by Spray Drying
This protocol is adapted from a method to improve the stability and water solubility of Prodigiosin.
-
Preparation of Encapsulating Solution: Prepare a solution of 1% (w/v) κ-carrageenan and 5% (w/v) maltodextrin in distilled water.
-
Preparation of Prodigiosin Suspension: Dilute a stock solution of Prodigiosin in ethyl acetate to a concentration of 150 ppm.
-
Mixing: Mix the encapsulating solution with the Prodigiosin solution (e.g., in a 1:1 volume ratio). Stir the mixture at 70°C until the ethyl acetate has completely evaporated.
-
Homogenization: Homogenize the suspension using a sonicator for 10 minutes.
-
Spray Drying: Subject the homogenized suspension to a pilot-scale spray dryer. Optimal parameters may include an inlet temperature of 200°C, a feed rate of 3 mL/min, and an air flow rate of 60 m³/h.[5]
-
Collection and Storage: Collect the resulting powder and store it in a sealed, light-protected container at a low temperature.
Protocol 3: Encapsulation of Prodigiosin with β-Cyclodextrin
This method aims to form an inclusion complex to enhance stability and solubility.
-
Molar Ratio Preparation: Prepare solutions of Prodigiosin and β-cyclodextrin. Mix them to achieve a desired molar ratio (e.g., a 1:8 ratio of Prodigiosin to β-cyclodextrin has been reported to be effective).
-
Complex Formation: Shake the mixture under controlled conditions. For instance, shaking at 25°C and pH 8.0 for 6 hours has been shown to be effective for complex formation.
-
Isolation of the Complex: The method of isolation will depend on the specific experimental goals. This may involve techniques such as freeze-drying to obtain a powdered product.
-
Verification of Encapsulation: Characterize the product using methods like Fourier Transform Infrared (FTIR) spectroscopy to confirm the formation of the inclusion complex.
Visualizations
Caption: A troubleshooting workflow for identifying and addressing Prodigiosin degradation.
Caption: Decision workflow for selecting a Prodigiosin stabilization strategy.
Caption: Simplified logical pathways for light and pH-induced degradation of Prodigiosin.
References
"troubleshooting Prodigiosin synthesis reaction steps"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Prodigiosin.
Frequently Asked Questions (FAQs)
Q1: What is Prodigiosin and why is it significant?
A1: Prodigiosin is a secondary metabolite known for its vibrant red color. It belongs to the family of tripyrrole pigments and is produced by various bacteria, most notably Serratia marcescens. Its significance lies in its diverse biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties, making it a molecule of interest for drug development.
Q2: At what stage of bacterial growth is Prodigiosin typically produced?
A2: Prodigiosin is a secondary metabolite, meaning its production generally begins during the late logarithmic and stationary phases of bacterial growth. This is a crucial factor to consider when timing the harvest of the pigment.
Q3: Is Prodigiosin sensitive to environmental conditions?
A3: Yes, Prodigiosin is highly sensitive to environmental conditions. Its synthesis and stability can be significantly affected by factors such as temperature, pH, light, and the composition of the culture medium. Exposure to light, in particular, can lead to the degradation of the pigment.
Q4: What are the key precursors for Prodigiosin biosynthesis?
A4: The biosynthesis of Prodigiosin is a bifurcated process involving the convergence of two main branches. One branch synthesizes 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) from precursors like L-proline and L-serine. The other branch produces 2-methyl-3-amylpyrrole (MAP). These two intermediates are then condensed to form the final Prodigiosin molecule.
Troubleshooting Guide
Issue 1: Low or No Red Pigment Production
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Incubation Temperature | Optimize the incubation temperature. For most Serratia marcescens strains, the optimal temperature for prodigiosin production is between 25°C and 30°C. Production is often significantly reduced or absent at temperatures above 37°C.[1] | Visible red pigmentation should appear or increase in intensity within the optimal temperature range. |
| Suboptimal pH of the Culture Medium | Adjust the initial pH of the growth medium. The optimal pH for prodigiosin synthesis is typically between 6.0 and 8.0. A neutral to slightly alkaline pH is often favored. | Improved pigment yield should be observed when the medium is buffered within the optimal pH range. |
| Inappropriate Carbon or Nitrogen Source | Review and modify the composition of your culture medium. Certain carbon sources (e.g., glucose at high concentrations) can inhibit prodigiosin production. Supplementing with specific amino acids like proline may enhance yield. Peptone and casein hydrolysate are often effective nitrogen sources. | Enhanced red color development in the culture. |
| Inadequate Aeration | Ensure sufficient aeration of the culture by using baffled flasks or increasing the agitation speed of the shaker. Oxygen is crucial for prodigiosin biosynthesis. | Increased pigment production due to improved oxygen transfer. |
| Exposure to Light | Incubate the cultures in the dark or with minimal light exposure. Prodigiosin is light-sensitive and can degrade upon exposure to light. | Prevention of pigment degradation and a more stable red color. |
Issue 2: Poor Pigment Extraction and Low Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the intracellular pigment. This can be achieved by using appropriate solvents (e.g., acidified ethanol or methanol) and mechanical disruption methods like vortexing or sonication. | A more intensely colored supernatant after centrifugation, indicating efficient pigment release. |
| Incorrect Extraction Solvent | Use an appropriate solvent for prodigiosin extraction. Prodigiosin is soluble in organic solvents like ethanol, methanol, acetone, and chloroform, but insoluble in water. Acidifying the solvent (e.g., with HCl) can improve extraction efficiency. | A higher concentration of prodigiosin in the solvent phase. |
| Pigment Degradation During Extraction | Perform the extraction process quickly and at a low temperature to minimize degradation. Protect the extract from light. | A higher yield of intact prodigiosin. |
Quantitative Data Summary
The following tables summarize the impact of various environmental factors on Prodigiosin yield.
Table 1: Effect of Temperature on Prodigiosin Production
| Temperature (°C) | Relative Prodigiosin Yield (%) | Reference Strain(s) |
| 20 | Moderate | Serratia marcescens |
| 25-30 | 100 (Optimal) | Serratia marcescens |
| 37 | Significantly Reduced / Absent | Serratia marcescens[1] |
| 40 | Absent | Serratia marcescens |
Table 2: Effect of pH on Prodigiosin Production
| pH | Relative Prodigiosin Yield (%) | Reference Strain(s) |
| 5.0 | Moderate | Serratia marcescens |
| 6.0-8.0 | 100 (Optimal) | Serratia marcescens |
| 9.0 | Reduced | Serratia marcescens |
| > 9.0 | Significantly Reduced | Serratia marcescens |
Table 3: Effect of Carbon Source on Prodigiosin Production
| Carbon Source (1% w/v) | Relative Prodigiosin Yield (%) | Reference Strain(s) |
| Glucose | Variable (can be inhibitory at high conc.) | Serratia marcescens |
| Maltose | High | Serratia marcescens |
| Sucrose | High | Serratia marcescens |
| Glycerol | High | Serratia marcescens |
| Lactose | Low to Moderate | Serratia marcescens |
Table 4: Effect of Nitrogen Source on Prodigiosin Production
| Nitrogen Source (1% w/v) | Relative Prodigiosin Yield (%) | Reference Strain(s) |
| Peptone | 100 (Optimal) | Serratia marcescens |
| Casein Hydrolysate | High | Serratia marcescens |
| Yeast Extract | Moderate to High | Serratia marcescens |
| Ammonium Sulfate | Low | Serratia marcescens |
| Ammonium Chloride | Low | Serratia marcescens |
Experimental Protocols
Protocol 1: Prodigiosin Synthesis in Serratia marcescens
1. Inoculum Preparation:
-
Aseptically transfer a single colony of Serratia marcescens from a stock plate to a 50 mL flask containing 10 mL of nutrient broth.
-
Incubate the flask at 28°C with shaking at 150 rpm for 18-24 hours, or until the culture is turbid.
2. Fermentation:
-
Prepare the production medium (e.g., Peptone-Glycerol Broth: 1% peptone, 1% glycerol, 0.5% NaCl).
-
Autoclave the medium at 121°C for 15 minutes and allow it to cool to room temperature.
-
Inoculate the production medium with 2% (v/v) of the seed culture.
-
Incubate the culture at 28°C in the dark with shaking at 150-200 rpm for 48-72 hours. The appearance of a deep red color indicates prodigiosin production.
Protocol 2: Extraction and Purification of Prodigiosin
1. Cell Harvesting:
-
Transfer the fermentation broth to centrifuge tubes.
-
Centrifuge at 8,000 rpm for 15 minutes at 4°C to pellet the bacterial cells.
-
Discard the supernatant.
2. Pigment Extraction:
-
Resuspend the cell pellet in acidified ethanol (4 mL of 1M HCl in 96 mL of absolute ethanol). Use a volume sufficient to cover the pellet.
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and cell lysis.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the cell debris.
-
Carefully collect the red-colored supernatant containing the crude prodigiosin extract.
3. Purification (Optional - Column Chromatography):
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Load the concentrated extract onto the column.
-
Elute the pigment using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate gradient).
-
Collect the red-colored fractions and combine them.
-
Evaporate the solvent to obtain purified prodigiosin.
Protocol 3: Quantification of Prodigiosin by Spectrophotometry
1. Sample Preparation:
-
Take a known volume of the prodigiosin extract (from Protocol 2, step 2).
-
Dilute the extract with acidified ethanol to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
2. Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer and set the wavelength to 535 nm.
-
Use acidified ethanol as a blank to zero the instrument.
-
Measure the absorbance of the diluted prodigiosin sample at 535 nm.
3. Concentration Calculation:
-
The concentration of prodigiosin can be estimated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of prodigiosin in acidified ethanol (approximately 100,500 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Visualizations
Caption: Prodigiosin Biosynthesis Pathway.
Caption: Troubleshooting Low Pigment Production.
References
Technical Support Center: Large-Scale Production of Prodigiosin
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the large-scale production of the microbial pigment, Prodigiosin. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Prodigiosin and what are its primary applications?
Prodigiosin is a vibrant red pigment characterized by a unique tripyrrole ring structure. It is a secondary metabolite produced by various bacteria, most notably Serratia marcescens. Beyond its use as a natural colorant, Prodigiosin has garnered significant interest in the pharmaceutical industry due to its wide range of biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and potent anticancer properties.[1][2] Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for novel oncology therapies.
Q2: What are the main challenges in the large-scale production of Prodigiosin?
The primary hurdles in scaling up Prodigiosin production are twofold: optimizing fermentation conditions for maximum yield and efficiently extracting and purifying the pigment.[3] Key factors influencing yield include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[4] Furthermore, Prodigiosin is sensitive to light and certain pH conditions, leading to degradation and loss of bioactivity during and after extraction.[5]
Q3: Why is my Prodigiosin extract unstable?
Prodigiosin's stability is significantly influenced by environmental factors. It is particularly sensitive to:
-
Light: Exposure to natural light can lead to degradation.[5]
-
pH: The pigment's color and stability are pH-dependent. It appears red in acidic conditions (optimal stability) and shifts to a yellow/orange hue in alkaline environments, where it is less stable.[1][2]
-
Temperature: While stable at moderate temperatures, prolonged exposure to high temperatures (e.g., 80°C) can cause degradation.[5]
It is crucial to control these factors throughout the extraction, purification, and storage processes to maintain the integrity and bioactivity of the pigment.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Pigment Production | 1. Suboptimal culture medium composition. 2. Incorrect pH of the culture medium. 3. Inappropriate incubation temperature. 4. Insufficient aeration. 5. Strain mutation or degradation. | 1. Optimize carbon and nitrogen sources. Various studies have shown that sources like glycerol, peptone, and certain oils can enhance production. 2. Adjust the initial pH of the medium to a range of 6.0-8.0. The optimal pH can be strain-specific. 3. Ensure the incubation temperature is maintained between 25°C and 30°C. Pigment production is often reduced at temperatures above 37°C. 4. Increase agitation speed or improve aeration in the bioreactor to ensure adequate oxygen supply. 5. Revive a fresh culture from a glycerol stock. Serial subculturing can sometimes lead to reduced pigment production. |
| Inconsistent Pigment Yield | 1. Variability in raw materials for the culture medium. 2. Fluctuations in pH during fermentation. 3. Inconsistent incubation times. | 1. Use high-quality, consistent sources for media components. 2. Monitor and control the pH of the culture throughout the fermentation process. 3. Standardize the incubation time to the optimal duration for your specific strain and conditions (typically 48-72 hours). |
| Difficulty in Pigment Extraction | 1. Inefficient cell lysis. 2. Use of an inappropriate solvent. | 1. Employ effective cell disruption methods such as sonication or homogenization after harvesting the bacterial cells. 2. Use solvents in which Prodigiosin is readily soluble, such as methanol, ethanol, or acetone, often acidified to improve extraction efficiency. |
| Pigment Degradation After Extraction | 1. Exposure to light. 2. Storage at suboptimal pH or temperature. | 1. Protect the extracted pigment from light at all stages by using amber-colored containers or working in a dark environment. 2. Store the purified pigment in an acidic solution (e.g., acidified methanol) at low temperatures (4°C or -20°C for long-term storage). |
Quantitative Data
Prodigiosin Yield from Various Serratia marcescens Strains
| Strain | Carbon Source | Nitrogen Source | Yield (mg/L) | Reference |
| S. marcescens UCP 1549 | Cassava Wastewater + Mannitol | - | 49,500 | [6] |
| S. marcescens | Peanut Seed Broth | - | 38,750 | [6] |
| S. marcescens | Sesame Seed Broth | - | 16,680 | [6] |
| S. marcescens UTM1 | Brown Sugar | - | 8,109 | [7] |
| S. marcescens | Casein | - | 4,280 | [6] |
| S. marcescens UCP 1549 | Corn Bran | - | 1,680 | [7] |
| S. marcescens | Optimized Medium | - | 1,397 | [6] |
| S. marcescens ATCC 13880 | Peanut Oil Seed Cake Powder | - | 900 | [8] |
| S. marcescens | Glucose | - | 5 | [6] |
Stability of Prodigiosin Under Different Conditions
| Condition | Parameter | Observation | Reference |
| Temperature | 40°C | Stable | [5] |
| 60°C | Stable | [5] | |
| 80°C | Slight degradation | [5] | |
| pH | 3-4 | Stable (Red color) | [5] |
| 8-10 | Less stable (Yellow/Orange color) | [5] | |
| Light | Natural Light (4 hours) | Significant degradation | [5] |
Cytotoxicity of Prodigiosin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HL-60 | Human Promyelocytic Leukemia | 1.7 |
| Hep-2 | Human Laryngeal Carcinoma | 3.4 |
| NCI-H292 | Human Mucoepidermoid Carcinoma | 3.6 |
| MCF-7 | Human Breast Adenocarcinoma | 5.1 |
Experimental Protocols
Detailed Protocol for Prodigiosin Extraction and Purification
This protocol outlines a common method for extracting and purifying Prodigiosin from a Serratia marcescens culture.
1. Cell Culture and Harvest: a. Inoculate a suitable production medium (e.g., peptone-glycerol broth) with a fresh culture of Serratia marcescens. b. Incubate at 28-30°C for 48-72 hours with shaking (200 rpm). c. Harvest the bacterial cells by centrifugation at 8,000 rpm for 15 minutes at 4°C.[9] d. Discard the supernatant and collect the cell pellet.
2. Pigment Extraction: a. Resuspend the cell pellet in acidified methanol (e.g., methanol with 4% 1N HCl). The volume of solvent should be sufficient to fully immerse the pellet. b. Agitate the mixture vigorously for 1-2 hours at room temperature, protected from light. c. Centrifuge the mixture at 8,000 rpm for 15 minutes to pellet the cell debris. d. Carefully collect the red-colored supernatant containing the crude Prodigiosin extract.[10]
3. Purification (Silica Gel Chromatography): a. Concentrate the crude extract under reduced pressure (using a rotary evaporator) to obtain a viscous red oil. b. Prepare a silica gel column with a suitable non-polar solvent (e.g., a mixture of hexane and ethyl acetate). c. Dissolve the concentrated extract in a minimal amount of the column solvent and load it onto the column. d. Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane). e. Collect the red-colored fractions and monitor the purity using Thin Layer Chromatography (TLC). f. Pool the pure fractions and evaporate the solvent to obtain purified Prodigiosin.[11]
4. Quantification: a. Dissolve a known weight of the purified Prodigiosin in acidified ethanol. b. Measure the absorbance of the solution at 535 nm using a spectrophotometer. c. Calculate the concentration using the Beer-Lambert law and a standard extinction coefficient.
Visualizations
Prodigiosin Biosynthesis Pathway
Caption: Bifurcated biosynthesis pathway of Prodigiosin.[3][12][13]
Troubleshooting Logic for Low Prodigiosin Yield
References
- 1. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 2. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of prodigiosin biosynthesis by Serratia marcescens using unconventional bioresources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjlbpcs.com [rjlbpcs.com]
- 10. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 11. CN103467352A - Prodigiosin extraction and purification method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"purification artifacts and impurity profiling of Prodigiosin extracts"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification and impurity profiling of prodigiosin extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of prodigiosin.
Issue 1: Low Yield of Prodigiosin After Extraction
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure complete cell lysis to release the intracellular prodigiosin. Methods include sonication, homogenization, or enzymatic digestion. For Serratia marcescens, a common method involves digesting the cell mass with 1N NaOH in a boiling water bath for one hour before solvent extraction. |
| Inappropriate Solvent Choice | Prodigiosin is soluble in organic solvents like ethanol, methanol, chloroform, and acidified ethanol but is insoluble in water. Ensure the solvent used is appropriate for extraction. Acidified ethanol (e.g., 4% 1M HCl in ethanol) can be effective. |
| Suboptimal Growth Conditions | Prodigiosin production is a secondary metabolic process influenced by culture conditions. Verify that the growth medium, pH (typically neutral to slightly alkaline, around 7.0-8.0), and temperature (around 28-30°C for Serratia marcescens) are optimized for prodigiosin production. Production can be significantly inhibited at temperatures above 37°C. |
| Extraction from Low-Producing Strain | The yield of prodigiosin can vary significantly between different bacterial strains. If yields remain low despite optimizing other parameters, consider screening for a higher-producing strain. |
Issue 2: Discoloration or Degradation of Prodigiosin Extract
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Exposure to Alkaline Conditions | Prodigiosin is unstable and can degrade under alkaline conditions. Maintain a neutral or slightly acidic pH during extraction and purification to preserve the pigment's integrity. |
| Light Sensitivity | Prolonged exposure to light can lead to the degradation of prodigiosin. It is advisable to work in low-light conditions or use amber-colored glassware to protect the extract. |
| Oxidation | Prodigiosin can be susceptible to oxidation. To minimize this, consider degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) during purification and storage. |
| High Temperatures | Avoid excessive heat during solvent evaporation, as it can lead to degradation. Use a rotary evaporator at a controlled temperature. |
Issue 3: Presence of Multiple Spots or Peaks During Chromatographic Analysis (TLC/HPLC)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-extraction of Other Pigments or Impurities | The crude extract may contain other pigments or cellular components. Employ further purification steps such as silica gel chromatography or preparative HPLC to isolate prodigiosin. |
| Formation of Prodigiosin Analogs | Microorganisms can produce several prodigiosin analogs. These can be separated and identified using high-resolution chromatographic and mass spectrometry techniques. |
| Degradation Products | If the extract has been improperly handled or stored, some of the prodigiosin may have degraded, leading to additional spots or peaks. Review handling procedures and ensure proper storage conditions (cool, dark, and under an inert atmosphere). |
| Residual Solvents or Reagents | Contamination from solvents or reagents used during extraction can appear as extra peaks in HPLC analysis. For example, Triton X-114, if used for extraction, can show a peak. Use high-purity (HPLC grade) solvents and ensure they are fully evaporated from the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in prodigiosin extracts?
A1: Common impurities in prodigiosin extracts can include:
-
Other prodiginines: Analogs of prodigiosin with slight structural modifications.
-
Cellular debris: Remnants of bacterial cells not removed during initial centrifugation.
-
Lipids and other macromolecules: Co-extracted from the bacterial cells.
-
Residual solvents: Solvents used during the extraction and purification process.
-
Degradation products: Formed due to exposure to light, heat, or non-optimal pH.
Q2: How can I assess the purity of my prodigiosin extract?
A2: The purity of prodigiosin extracts is most commonly determined using High-Performance Liquid Chromatography (HPLC). A single, sharp peak at the characteristic retention time for prodigiosin indicates high purity. Purity is often reported as a percentage based on the area of the prodigiosin peak relative to the total area of all peaks in the chromatogram. UV-Visible spectroscopy can also provide a preliminary purity check, with a characteristic absorption maximum around 535 nm in methanol.
Q3: What is a typical workflow for the purification and analysis of prodigiosin?
A3: A general workflow is as follows:
-
Cultivation: Grow the prodigiosin-producing microorganism under optimal conditions.
-
Harvesting: Collect the bacterial cells by centrifugation.
-
Extraction: Extract the pigment from the cell pellet using an appropriate organic solvent (e.g., acidified ethanol or methanol).
-
Crude Purification: Remove cell debris and other insoluble materials by centrifugation or filtration.
-
Chromatographic Purification: Further purify the extract using techniques like Thin-Layer Chromatography (TLC) or silica gel column chromatography.
-
High-Purity Isolation: For very high purity, preparative HPLC can be employed.
-
Purity Assessment and Characterization: Analyze the purified prodigiosin using HPLC, UV-Vis spectroscopy, and potentially Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation.
Q4: What are the key parameters to control for reproducible prodigiosin production?
A4: To ensure reproducible production of prodigiosin, it is crucial to control the following parameters:
-
Bacterial Strain: Use a consistent and pure culture of the producing microorganism.
-
Culture Medium Composition: The type and concentration of carbon and nitrogen sources can significantly impact yield.
-
pH: Maintain the optimal pH for both bacterial growth and pigment production.
-
Temperature: Incubate the culture at the optimal temperature for prodigiosin synthesis.
-
Aeration: Ensure adequate oxygen supply, as prodigiosin production is often favored under aerobic conditions.
-
Incubation Time: Harvest the culture at the point of maximum prodigiosin accumulation.
Experimental Protocols
Protocol 1: Extraction of Prodigiosin from Serratia marcescens
-
Cell Harvesting: After incubation, scrape the bacterial cells from the agar surface or centrifuge the liquid culture to obtain a cell pellet.
-
Cell Lysis (Optional but Recommended): Resuspend the cell pellet in 1N NaOH (twice the volume of the pellet) and incubate in a boiling water bath for 1 hour.
-
Solvent Extraction: Add an equal volume of ethanol to the cell suspension to solubilize the pigment. Alternatively, for direct extraction, shake the cell pellet with acidified ethanol (4% 1M HCl in ethanol).
-
Clarification: Centrifuge the mixture to remove cell debris.
-
Phase Separation (if necessary): If using a two-phase system, such as with petroleum ether, mix well and collect the upper layer containing the pigment.
-
Solvent Evaporation: Dry the extract using a rotary evaporator to obtain the crude prodigiosin pigment.
Protocol 2: Purity Analysis by HPLC
-
Sample Preparation: Dissolve the purified prodigiosin extract in the mobile phase (e.g., a mixture of methanol and water) to a known concentration.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a gradient of methanol and water.
-
Flow Rate: Set a suitable flow rate, for example, 1 mL/min.
-
Detection: Monitor the eluent using a PDA or UV-Vis detector at the absorption maximum of prodigiosin (around 535 nm).
-
Data Analysis: Integrate the peak areas to determine the relative purity of the prodigiosin sample.
Quantitative Data Summary
Table 1: Reported Purity of Prodigiosin Extracts Determined by HPLC
| Source Organism | Purity (%) | Reference |
| Serratia marcescens | 95% | |
| Serratia marcescens strain WSE | 94.84% | |
| Serratia marcescens JSSCPM1 | 95.95% | |
| Serratia marcescens (in an extractive phase with Triton X-114) | 82% |
Table 2: Reported Rf Values of Prodigiosin in TLC
| Solvent System | Rf Value | Reference |
| Methanol:Ethyl acetate:Chloroform (6:3:1) | 0.84 | |
| Not specified | 0.85 |
Visualizations
Caption: Prodigiosin Purification and Analysis Workflow.
Caption: Troubleshooting Low Prodigiosin Yield.
Technical Support Center: Enhancing the Bioavailability of Prodigiosin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of Prodigiosin for therapeutic use.
Frequently Asked Questions (FAQs)
Q1: What is Prodigiosin and why is its bioavailability a major challenge?
Prodigiosin (PG) is a red pigment with a tripyrrole structure, produced by bacteria such as Serratia marcescens.[1][2][3] It has garnered significant interest for its wide range of therapeutic properties, including anticancer, immunosuppressive, antimicrobial, and antimalarial activities.[1][4][5] The primary obstacle to its clinical application is its high hydrophobicity and poor solubility in water.[2][6][7][8] This limited aqueous solubility leads to poor absorption in the body and, consequently, low bioavailability, hindering its therapeutic efficacy.[7][9]
Q2: What are the primary strategies to overcome the low bioavailability of Prodigiosin?
The most effective strategy is to use drug delivery systems, particularly nanoformulations, to encapsulate Prodigiosin.[1][7][10] These systems improve its solubility and stability in aqueous environments. Common approaches include:
-
Nanoparticles and Microspheres: Using biodegradable polymers like chitosan to create nano- or micro-sized carriers.[6][11]
-
Liposomes: Vesicular structures made of lipid bilayers that can encapsulate hydrophobic drugs like Prodigiosin.[12]
-
Nanomicelles: Self-assembling nanosized colloidal dispersions, for instance, using biosurfactants like surfactin.[13]
-
Hydrogels: Three-dimensional polymer networks that can hold large amounts of water and provide sustained drug release.[1]
-
Inorganic Nanotubes: Utilizing structures like halloysite nanotubes to adsorb and encapsulate the drug.[7][9]
Q3: How do nanoformulations specifically improve Prodigiosin's therapeutic potential?
Nanoformulations enhance Prodigiosin's bioavailability and therapeutic effect in several ways:
-
Improved Solubility: They allow the hydrophobic drug to be dispersed in aqueous solutions, which is essential for administration.[13]
-
Protection from Degradation: Encapsulation protects Prodigiosin from environmental factors like light, to which it is sensitive, and from enzymatic degradation in the body.[10][14]
-
Controlled Release: Drug delivery systems can be designed for sustained or controlled release, maintaining therapeutic concentrations over a longer period.[15]
-
Targeted Delivery: Nanoparticles can be surface-modified to target specific cells or tissues, such as cancer cells, thereby increasing efficacy and reducing side effects on healthy cells.[16]
-
Enhanced Cellular Uptake: Nanosized particles are more readily taken up by cells compared to larger drug aggregates.
Q4: Which carrier materials are commonly used for Prodigiosin encapsulation?
Several biocompatible and biodegradable materials are used:
-
Chitosan: A natural polymer widely used due to its biocompatibility, biodegradability, and mucoadhesive properties. It is often used to form nanoparticles and microspheres.[6][11][16]
-
Lipids: Used to form liposomes and solid lipid nanoparticles (SLNs), which are effective for encapsulating hydrophobic drugs.[12][17]
-
PLGA (Poly Lactic-co-Glycolic Acid): A biodegradable polymer used to create microparticles for controlled drug release.[16]
-
Surfactin: A lipopeptide biosurfactant that can form nanomicelles to improve Prodigiosin's solubility and stability.[13]
-
Halloysite Nanotubes (HNTs): Natural clay nanotubes that can encapsulate Prodigiosin within their lumen.[7][9]
Troubleshooting Guides
This section addresses common issues encountered during the formulation and characterization of Prodigiosin delivery systems.
Issue 1: Low Encapsulation Efficiency (EE%)
| Possible Cause | Recommended Solution |
| Suboptimal Prodigiosin-to-Carrier Ratio | Systematically vary the initial concentration of Prodigiosin relative to the carrier material (e.g., chitosan, lipid) to find the optimal ratio that maximizes drug loading without causing precipitation or instability. |
| Incorrect pH of Formulation Buffer | The solubility and charge of both Prodigiosin and the carrier can be pH-dependent. For chitosan-based systems, ensure the pH is sufficiently acidic (e.g., in acetic acid) to dissolve the chitosan before nanoparticle formation.[6] Optimize the pH to enhance the electrostatic interactions driving encapsulation. |
| Inefficient Mixing or Energy Input | During formulation (e.g., ionic gelation or emulsification), ensure adequate mixing speed, sonication power, or homogenization pressure. Insufficient energy can lead to incomplete nanoparticle formation and poor drug entrapment. |
| Drug Leakage during Purification | Prodigiosin may leak from the formulation during purification steps like centrifugation or dialysis. Minimize the duration of these steps or use a gentler method like tangential flow filtration. Ensure the purification buffer is saturated with the drug to reduce the concentration gradient. |
Issue 2: High Polydispersity Index (PDI) or Particle Aggregation
| Possible Cause | Recommended Solution |
| Inadequate Homogenization | Increase the duration or intensity of sonication or high-speed homogenization to ensure the formation of uniformly sized particles. |
| Suboptimal Component Concentrations | Very high concentrations of carrier material or Prodigiosin can lead to the formation of aggregates. Experiment with slightly lower concentrations to find a stable range. |
| Insufficient Surface Charge (Zeta Potential) | Particle aggregation can occur if the surface charge is not high enough to ensure electrostatic repulsion. For chitosan-coated particles, a highly positive zeta potential is desired.[18] If the zeta potential is low, consider adjusting the pH or adding a stabilizing agent. |
| Improper Storage Conditions | Formulations can aggregate over time, especially if stored at improper temperatures. Store at recommended conditions (typically 4°C) and protect from light, as Prodigiosin is light-sensitive.[10] Perform stability studies to determine the optimal storage buffer and temperature. |
Issue 3: Inconsistent In Vitro Cytotoxicity Results
| Possible Cause | Recommended Solution |
| Toxicity of Blank Carrier | The carrier material itself (e.g., chitosan, lipids, solvents) may have some inherent cytotoxicity. Always include a "blank nanoparticle" control (the formulation without Prodigiosin) at equivalent concentrations to differentiate the effect of the drug from the carrier.[5] |
| Instability in Cell Culture Media | Nanoparticles may aggregate or release the drug too quickly when introduced to the high ionic strength and protein content of cell culture media. Characterize particle size and stability in the specific media used for your experiments before conducting cytotoxicity assays. |
| Variable Drug Loading Between Batches | Inconsistencies in formulation can lead to different amounts of encapsulated Prodigiosin. Quantify the drug loading for each batch and normalize the administered dose based on the actual drug content, not the total nanoparticle mass. |
| Interference with Assay Reagents | The carrier materials or the red color of Prodigiosin might interfere with the colorimetric or fluorometric readouts of cytotoxicity assays (e.g., MTT, XTT). Run appropriate controls, including nanoparticles in media without cells, to check for interference. |
Data Presentation
Table 1: Comparison of Prodigiosin Nanoformulation Characteristics
| Formulation Type | Carrier Material(s) | Particle Size | Entrapment Efficiency (%) | Key Findings & Reference |
| Chitosan Microspheres | Chitosan, Sodium Alginate, CaCl₂ | 93.03 ± 0.3 µm | 89.27 ± 1.2 | Showed slightly lower IC50 than free Prodigiosin.[6] |
| Chitosan Nanoparticles | Chitosan, Tripolyphosphate (TPP), Acetic Acid | 75.1 ± 1.4 nm | 96.36 ± 1.7 | Demonstrated the highest anticancer activity among the tested formulations.[6] |
| Chitosan Microspheres | Chitosan, Glutaraldehyde (cross-linker) | 40 - 60 µm | 66.7 ± 3 to 90 ± 4 | Encapsulation efficiency varied with formulation parameters.[11] |
| Parenteral Nanoparticles (PNPs) | Lipid-based | ~150 nm | Not specified | Enhanced cytotoxicity against TNBC, lung, and colon cancer cell lines.[5] |
| Halloysite Nanotubes (HNTs) | Halloysite (natural clay) | Not specified | 8.73 wt% drug loading | Showed selective cytotoxic activity against cancer cells over non-malignant cells.[9] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of Prodigiosin and its Formulations
| Cell Line | Formulation | IC₅₀ (µg/mL) | Reference |
| HeLa (Cervical Cancer) | Free Prodigiosin | 11.7 ± 1.2 | [6] |
| HeLa (Cervical Cancer) | Prodigiosin-loaded Microspheres | 10.8 ± 1.4 | [6] |
| HeLa (Cervical Cancer) | Prodigiosin-loaded Nanoparticles | 9.4 ± 0.8 | [6] |
| A549 (Lung Cancer) | Free Prodigiosin | 1.30 | [19] |
| HCT116 (Colon Cancer) | Free Prodigiosin | 0.62 | [19] |
| MDA-MB-231 (Breast Cancer) | Free Prodigiosin | 0.65 | [19] |
| A375 (Melanoma) | Free Prodigiosin | 1.25 | [19] |
| HT-29 (Colon Cancer) | Free Prodigiosin | < 10 | [5] |
| HT-29 (Colon Cancer) | Prodigiosin-loaded PNPs | < 10 | [5] |
| A-549 (Lung Cancer) | Free Prodigiosin | < 10 | [5] |
| A-549 (Lung Cancer) | Prodigiosin-loaded PNPs | < 10 | [5] |
Experimental Protocols
Protocol 1: Preparation of Prodigiosin-Loaded Chitosan Nanoparticles via Ionic Gelation
This protocol is adapted from the methodology described for preparing chitosan-based nanoparticles.[6]
Materials:
-
Low molecular weight Chitosan
-
Glacial Acetic Acid
-
Sodium Tripolyphosphate (TPP)
-
Prodigiosin (dissolved in a suitable organic solvent like ethanol or DMSO)
-
Deionized water
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan (e.g., 0.1% w/v) in an aqueous solution of acetic acid (e.g., 1.5% v/v). Stir overnight at room temperature using a magnetic stirrer to ensure complete dissolution.
-
Prepare TPP Solution: Dissolve TPP (e.g., 1.5% w/v) in deionized water.
-
Incorporate Prodigiosin: Add the Prodigiosin solution dropwise to the chitosan solution under constant stirring. Stir for 1 hour to ensure uniform mixing.
-
Form Nanoparticles: Add the TPP solution dropwise to the chitosan-Prodigiosin mixture under constant, vigorous stirring. The formation of nanoparticles occurs spontaneously via ionic gelation, appearing as an opalescent suspension.
-
Stabilize Nanoparticles: Continue stirring for an additional 30-60 minutes to stabilize the nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C). Discard the supernatant.
-
Washing: Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove unentrapped Prodigiosin and other reagents.
-
Storage: Resuspend the final pellet in deionized water or a suitable buffer for characterization and use. For long-term storage, lyophilization (freeze-drying) can be performed.
Protocol 2: Key Characterization Techniques
-
Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).
-
The PDI value indicates the size distribution (a value < 0.3 is generally considered acceptable).
-
Zeta potential indicates the surface charge and is a predictor of colloidal stability.
-
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Use the supernatant collected during the purification step (Step 6 in Protocol 1).
-
Measure the concentration of free Prodigiosin in the supernatant using UV-Vis spectrophotometry (absorbance maximum ~535 nm) or HPLC.
-
Calculate EE% and DL% using the following formulas:
EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
DL (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Weight of Nanoparticles] x 100
-
-
Morphological Analysis:
-
Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
For SEM, a drop of the nanoparticle suspension is placed on a stub, air-dried, and then sputter-coated with gold before imaging.
-
Mandatory Visualizations
Caption: General workflow for developing and evaluating nanoformulations to enhance Prodigiosin bioavailability.
Caption: Workflow for Prodigiosin-loaded chitosan nanoparticle synthesis via ionic gelation.
Caption: Troubleshooting logic diagram for low encapsulation efficiency of Prodigiosin.
References
- 1. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prodigiosin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 5. Mechanistic insight into the bioactivity of prodigiosin-entrapped lipid nanoparticles against triple-negative breast, lung and colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitosan based micro and nano-particulate delivery systems for bacterial prodigiosin: Optimization and toxicity in animal model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A prodigiosin/surfactin nanobiotechnological formulation: Development and characterization [sciparkpub.com]
- 14. researchgate.net [researchgate.net]
- 15. Mucosal delivery of liposome-chitosan nanoparticle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in Prodigiosin bioactivity assays"
Welcome to the technical support center for Prodigiosin bioactivity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Prodigiosin extract shows variable antibacterial/antifungal activity between batches. What are the likely causes?
A1: Inconsistent antimicrobial activity is a common issue stemming from several factors:
-
Inconsistent Prodigiosin Production: Prodigiosin is a secondary metabolite, and its biosynthesis by bacteria like Serratia marcescens is highly sensitive to environmental and nutritional conditions.[1][2][3] Variations in temperature, pH, aeration, incubation time, and the composition of the culture medium (carbon and nitrogen sources) can significantly alter the yield of Prodigiosin.[1][2]
-
Purity of the Extract: The purity of your Prodigiosin extract can vary between extractions. Contaminants from the culture medium or extraction solvents may interfere with the bioactivity assay.
-
Degradation of Prodigiosin: Prodigiosin is known to be sensitive to light and high temperatures.[4][5] Improper storage or handling during the experiment can lead to its degradation and a subsequent loss of activity.
-
Inconsistent Assay Conditions: Minor variations in your bioactivity assay protocol, such as inoculum density of the test organism, media composition, and incubation conditions, can lead to different results.
Q2: The color of my Prodigiosin solution changes, and its activity decreases over time. Why is this happening?
A2: The color of Prodigiosin is pH-dependent. It appears red in acidic conditions (with a sharp absorption peak around 535 nm) and shifts to an orange-yellow color in alkaline environments (a broader absorption curve around 470 nm).[4] This color change can be an indicator of a pH shift in your solvent. The decrease in activity is likely due to degradation. Prodigiosin is unstable in the presence of light and at elevated temperatures.[4][5][6] For optimal stability, it should be stored in a dark, cool environment, ideally at 4°C.[5]
Q3: I am observing different levels of susceptibility to Prodigiosin between Gram-positive and Gram-negative bacteria. Is this expected?
A3: Yes, this is a well-documented phenomenon. While Prodigiosin has broad-spectrum antibacterial activity, several studies have shown that it is often more potent against Gram-positive bacteria than Gram-negative bacteria.[7] However, some research has reported greater activity against certain Gram-negative strains like E. coli compared to the Gram-positive B. subtilis.[1][8] The difference in susceptibility is attributed to the structural differences in the cell walls of these two bacterial types, which affects the penetration of Prodigiosin.[8]
Q4: What is the expected antioxidant activity of Prodigiosin, and why are my results lower than the standard (e.g., ascorbic acid)?
A4: Prodigiosin exhibits dose-dependent antioxidant activity.[1] However, its radical scavenging activity is generally lower than that of standard antioxidants like ascorbic acid at the same concentration.[1] For example, one study reported a maximum radical scavenging activity of 37.5% at a concentration of 1,000 μg/mL.[1] If your results are significantly lower than expected, consider the purity of your Prodigiosin and the possibility of its degradation.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
| Potential Cause | Troubleshooting Steps |
| Variability in Prodigiosin Concentration | - Quantify the concentration of Prodigiosin in your extract using a spectrophotometer (A535 nm in acidic methanol) before each experiment. - Standardize your Prodigiosin production and extraction protocol. |
| Inoculum Variability | - Prepare a fresh inoculum for each experiment and standardize the cell density (e.g., to a specific McFarland standard). |
| Media Composition | - Use the same batch of culture medium for all related experiments to avoid variations in nutrient content. |
| Prodigiosin Degradation | - Prepare fresh dilutions of Prodigiosin for each assay. - Protect Prodigiosin solutions from light and heat at all times. |
Issue 2: Poor Reproducibility in Anti-Biofilm Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Biofilm Formation | - Standardize the conditions for biofilm growth, including the type of plate, media, incubation time, and temperature. - Ensure the bacterial strain used is a known biofilm producer. |
| Prodigiosin Concentration | - Verify the concentration of Prodigiosin in your working solutions. |
| Washing Steps | - Standardize the washing procedure to remove planktonic cells without detaching the biofilm. Perform this step gently and consistently. |
| Crystal Violet Staining and Solubilization | - Ensure complete staining and subsequent solubilization of the crystal violet for accurate absorbance readings. |
Quantitative Data Summary
Table 1: Antibacterial Activity of Prodigiosin (Agar Well Diffusion Assay)
| Microorganism | Concentration (µg/mL) | Inhibition Zone (mm) | Reference |
| Escherichia coli (Gram-negative) | 100 | 19.05 ± 0.78 | [1] |
| 1000 | 28.2 ± 0.57 | [1] | |
| Bacillus subtilis (Gram-positive) | 100 | 16.80 ± 0.42 | [1] |
| 1000 | 23.58 ± 0.6 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Prodigiosin
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli NCIM 2065 | 15.9 ± 0.31 | [8] |
| MRSA ATCC 43300 | ~23.8 (73.6 µM) | [8] |
Table 3: Antioxidant and Anti-Biofilm Activity of Prodigiosin
| Assay | Parameter | Value | Concentration | Reference |
| DPPH Radical Scavenging | Max. Activity | 37.5% | 1000 µg/mL | [1] |
| ABTS Radical Scavenging | IC50 | 74.18 ± 23.77 µg/mL | [9] | |
| Anti-biofilm (P. aeruginosa) | Inhibition | 58% | 1000 µg/mL | [9] |
| Inhibition | 2.5% | 31.25 µg/mL | [9] |
Experimental Protocols
Prodigiosin Extraction and Purification
-
Cultivation: Culture Serratia marcescens in a suitable production medium (e.g., peptone meat extract) at 30°C for 72 hours or until significant red pigmentation is observed.[10]
-
Extraction: Mix the fermentation broth with absolute methanol in a 4:1 (v/v) ratio.[1]
-
Incubation and Lysis: Incubate the mixture at 30°C with shaking (180 rpm) for 30 minutes, followed by vigorous vortexing to ensure complete pigment extraction.[1]
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 20 minutes at 4°C to pellet the cell debris. The supernatant will contain the Prodigiosin.[1]
-
Purification (Optional but Recommended): Further purify the extract using column chromatography or thin-layer chromatography (TLC). A typical Rf value for Prodigiosin is around 0.93.[1]
-
Quantification: Dilute the purified Prodigiosin in acidic methanol and measure the absorbance at 536 nm.
Agar Well Diffusion Assay for Antibacterial Activity
-
Preparation of Inoculum: Prepare a bacterial suspension of the test organism in Luria-Bertani (LB) broth and incubate for 16 hours. Adjust the turbidity to a 0.5 McFarland standard.
-
Plating: Spread the standardized bacterial inoculum evenly onto the surface of a Mueller-Hinton (MH) agar plate.
-
Well Preparation: Aseptically create wells (e.g., 6 mm in diameter) in the agar.
-
Application of Prodigiosin: Add a defined volume (e.g., 50 µL) of different concentrations of Prodigiosin (e.g., 100, 250, 500, and 1,000 µg/mL) into the wells. Use the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Visualizations
Caption: General workflow for Prodigiosin production, extraction, and bioactivity testing.
References
- 1. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]
- 3. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition | PLOS One [journals.plos.org]
- 8. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Prodigiosin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of Prodigiosin, a natural bacterial pigment, and Doxorubicin, a well-established chemotherapeutic agent. This analysis is based on available experimental data to objectively evaluate their performance and mechanisms of action.
Executive Summary
Prodigiosin and Doxorubicin are both potent cytotoxic agents against a range of cancer cell lines. Doxorubicin, a long-standing clinical tool, primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[1][2][3][4][5] In contrast, Prodigiosin exhibits a more varied and potentially selective anticancer mechanism, inducing apoptosis through multiple signaling pathways, modulating cellular pH, and acting as a DNA cleavage agent, with some studies suggesting lower toxicity to normal cells.[6][7][8][9] This guide delves into a side-by-side comparison of their efficacy, mechanisms, and the experimental methodologies used to evaluate their anticancer activities.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Prodigiosin and Doxorubicin against various cancer cell lines as reported in the literature. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative IC50 Values in Lung Carcinoma (A549)
| Compound | Cell Line | IC50 (µM) | Reference |
| Prodigiosin | A549 (Doxorubicin-Sensitive) | ~10 | [8] |
| Prodigiosin | A549 (Doxorubicin-Resistant) | ~10 | [8] |
| Doxorubicin | A549 (Doxorubicin-Sensitive) | Not specified | [8] |
| Doxorubicin | A549 (Doxorubicin-Resistant) | Not specified | [8] |
Table 2: IC50 Values of Prodigiosin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.1 µM | [10] |
| JEG3 | Choriocarcinoma | Dose-dependent apoptosis | [7] |
| PC3 | Prostate Cancer | Dose-dependent inhibition | [7] |
| A549 | Lung Carcinoma | 0.06 µg/mL | [8] |
| HepG2 | Liver Carcinoma | 0.04 µg/mL | [8] |
| MCF-7 | Breast Carcinoma | 0.04 µg/mL | [8] |
| WiDr | Colon Carcinoma | 0.2 µg/mL | [8] |
| K562 | Chronic Myelogenous Leukemia | Not specified | [6] |
| HT-29 | Colon Adenocarcinoma | 0.45 µg/mL | [9] |
| SGC7901 | Gastric Adenocarcinoma | 1.30 µg/mL | [9] |
Table 3: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Lung Carcinoma | >20 µM (24h) | |
| HepG2 | Hepatocellular Carcinoma | 12.18 µM (24h) | |
| HeLa | Cervical Carcinoma | 2.92 µM (24h) | |
| MCF-7 | Breast Carcinoma | 2.50 µM (24h) |
Mechanisms of Anticancer Action
Prodigiosin: A Multi-Faceted Approach
Prodigiosin's anticancer activity stems from its ability to induce apoptosis through various mechanisms.[6][7] It can interfere with signal transduction pathways, alter intracellular pH, and cause DNA damage.[6] Notably, some studies indicate that Prodigiosin's pro-apoptotic effect can be selective for malignant cells, irrespective of their p53 status or multidrug resistance, making it a promising candidate for further investigation.[7][9]
Doxorubicin: A DNA-Targeting Powerhouse
Doxorubicin's primary mechanism involves its intercalation into the DNA helix, which disrupts DNA replication and repair processes by inhibiting topoisomerase II.[1][2][3][5] This action leads to the generation of reactive oxygen species (ROS), causing oxidative stress and ultimately triggering apoptotic cell death.[1][2][3]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anticancer activity of Prodigiosin and Doxorubicin.
Caption: Prodigiosin's multifaceted mechanism of inducing apoptosis.
Caption: Doxorubicin's mechanism centered on DNA damage and ROS.
Experimental Protocols
This section provides a detailed methodology for key experiments commonly used to assess the anticancer activity of compounds like Prodigiosin and Doxorubicin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials [mdpi.com]
Unveiling Prodigiosin's Lethal Blow to Cancer: A Comparative Guide to its Mechanism of Action Validated by Genetic Knockouts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prodigiosin's anti-cancer mechanisms, supported by experimental data from genetic knockout studies. We delve into the signaling pathways central to its activity and present detailed methodologies for key experiments.
Prodigiosin, a vibrant red pigment produced by Serratia marcescens and other bacteria, has emerged as a promising candidate in oncology. Its potent pro-apoptotic and anti-proliferative effects against a broad spectrum of cancer cells have spurred intensive research into its molecular mechanisms. Genetic knockout studies have been instrumental in validating the specific pathways through which Prodigiosin exerts its cytotoxic effects, offering a clearer understanding of its therapeutic potential.
p53 Pathway: A Tale of Independence and p73 Compensation
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. However, its frequent mutation in cancer often leads to therapeutic resistance. Intriguingly, Prodigiosin has demonstrated efficacy in cancer cells irrespective of their p53 status.
Genetic knockout studies using HCT116 human colon cancer cells have been pivotal in elucidating this p53-independent mechanism. Experiments comparing the wild-type HCT116 cells with their p53 knockout (HCT116 p53-/-) counterparts have revealed that Prodigiosin induces apoptosis in both cell lines. This suggests that a functional p53 is not a prerequisite for Prodigiosin's apoptotic activity.
Further investigation into the molecular players involved has identified the p53 family member, p73, as a key mediator. In p53-deficient cells, Prodigiosin treatment leads to a significant upregulation of p73. This induction of p73 appears to compensate for the absence of functional p53, thereby activating the apoptotic cascade.
| Cell Line | Genotype | Prodigiosin Treatment (1 µM for 72h) - Apoptosis Rate | Key Finding |
| HCT116 | p53+/+ | Increased apoptosis | Prodigiosin is effective in p53 wild-type cells. |
| HCT116 | p53-/- | Increased apoptosis | Prodigiosin's apoptotic effect is p53-independent. |
| SW480 | p53 mutant | Increased apoptosis | Prodigiosin overcomes p53 mutation-associated resistance. |
Experimental Protocol: Apoptosis Assessment by Flow Cytometry
-
Cell Culture and Treatment: HCT116 p53+/+ and p53-/- cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells were treated with 1 µM Prodigiosin or DMSO (vehicle control) for 72 hours.
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer. Cells were then stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Stained cells were analyzed on a flow cytometer. The percentage of apoptotic cells (Annexin V positive) was determined.
Signaling Pathway: p53-Independent Apoptosis
Caption: Prodigiosin induces apoptosis independently of p53 status by upregulating p73.
mTOR Pathway: Targeting a Central Regulator of Cell Growth
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. The mTOR signaling pathway is frequently hyperactivated in cancer, making it an attractive therapeutic target.
The tuberous sclerosis complex (TSC) proteins, TSC1 and TSC2, are key negative regulators of mTORC1. Loss-of-function mutations in TSC1 or TSC2 lead to constitutive activation of mTORC1. Studies utilizing TSC2-null cells have provided direct evidence of Prodigiosin's ability to target this pathway.
In TSC2-null cells, which exhibit hyperactive mTOR signaling, Prodigiosin treatment leads to a significant reduction in cell viability and proliferation. This demonstrates that Prodigiosin can effectively induce cytotoxicity in cells with a dysregulated mTOR pathway.
| Cell Line | Genotype | Prodigiosin Treatment | Effect on Cell Viability | Key Finding |
| TSC2-null cells | TSC2-/- | Dose-dependent | Significant decrease | Prodigiosin is effective in cells with hyperactive mTOR signaling. |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture and Treatment: TSC2-null cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and treated with increasing concentrations of Prodigiosin for 24, 48, and 72 hours.
-
MTT Assay: Following treatment, MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were then dissolved in DMSO.
-
Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.
Signaling Pathway: mTOR Inhibition
Caption: Prodigiosin inhibits the mTORC1 pathway, leading to reduced cell growth.
Survivin: Dismantling the Anti-Apoptotic Defense
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers and is associated with resistance to apoptosis and poor prognosis. Targeting survivin is a promising strategy to enhance the efficacy of anti-cancer therapies.
While direct genetic knockout data comparing Prodigiosin's effect on survivin-null versus wild-type cells is still emerging, studies have demonstrated a clear link between Prodigiosin treatment and the downregulation of survivin expression. In various cancer cell lines, Prodigiosin has been shown to significantly reduce both survivin mRNA and protein levels. This reduction in survivin is correlated with an increase in caspase-3 activation, a key executioner of apoptosis.
Although a direct comparison with a survivin knockout is pending in the literature for Prodigiosin, the consistent downregulation of this key anti-apoptotic protein strongly suggests that its suppression is a critical component of Prodigiosin's mechanism of action. Future studies employing survivin knockout or siRNA-mediated silencing will be crucial to definitively quantify the contribution of survivin downregulation to Prodigiosin-induced apoptosis.
| Cell Line | Treatment | Effect on Survivin mRNA | Effect on Caspase-3 Activation |
| HepG2 (Hepatocellular Carcinoma) | 600 nM Prodigiosin (48h) | 88.5% decrease | 330% increase |
| Molt-4 (Acute Lymphoblastic Leukemia) | 100-600 nM Prodigiosin (48h) | 19-41% decrease in protein | 450-950% increase |
Experimental Protocol: Real-Time PCR for Survivin mRNA Expression
-
RNA Extraction: Total RNA was extracted from Prodigiosin-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative real-time PCR was performed using SYBR Green master mix and primers specific for survivin and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of survivin mRNA was calculated using the ΔΔCt method.
Logical Relationship: Prodigiosin, Survivin, and Apoptosis
Caption: Prodigiosin promotes apoptosis by downregulating the anti-apoptotic protein survivin.
Conclusion
Genetic knockout studies have been invaluable in dissecting the intricate mechanisms by which Prodigiosin exerts its anti-cancer effects. The evidence strongly supports a multi-pronged attack on cancer cells, involving the p53-independent activation of apoptosis via p73, the inhibition of the central growth-regulating mTOR pathway, and the dismantling of anti-apoptotic defenses by downregulating survivin. These findings underscore the potential of Prodigiosin as a robust and versatile anti-cancer agent, capable of overcoming common resistance mechanisms. Further research utilizing genetic knockout models for other implicated pathways, such as the ERK signaling cascade, will undoubtedly provide a more complete picture of Prodigiosin's therapeutic potential and pave the way for its clinical development.
"comparative study of Prodigiosin derivatives' immunosuppressive effects"
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunosuppressive effects of various Prodigiosin derivatives. Prodigiosins, a family of natural red pigments, have garnered significant interest for their potential as novel immunosuppressive agents, operating through mechanisms distinct from current therapies.
This guide summarizes key quantitative data on the bioactivity of these compounds, details the experimental protocols used to evaluate their effects, and visualizes the cellular pathways implicated in their mechanism of action.
Comparative Immunosuppressive Activity
The immunosuppressive potential of Prodigiosin and its synthetic derivatives is primarily assessed by their ability to inhibit the proliferation of T-lymphocytes. The following table summarizes the 50% inhibitory concentrations (IC50) for lymphocyte proliferation induced by Concanavalin A (Con A), a substance that stimulates T-cell division. The data also includes cytotoxicity measurements against murine B16 melanoma cells to determine the therapeutic selectivity of these compounds. A higher selectivity index (SI), which is the ratio of cytotoxicity to immunosuppressive activity, indicates a more favorable therapeutic profile.
| Compound/Derivative | R1 Substituent | R2 Substituent | R3 Substituent | Immunosuppressive IC50 (ng/mL) | Cytotoxicity IC50 (ng/mL) | Selectivity Index (SI) |
| Undecylprodigiosin (UP) | 1H-pyrrol-2-yl | Methoxy | Undecyl | 2.0 ± 0.3 | 106 ± 12 | 53 |
| PNU-156804 | 2,2'-bi-1H-pyrrol-5-yl | Benzyloxy | Undecyl | 0.6 ± 0.1 | 300 ± 50 | 500 |
| Derivative 2 | Phenyl | Methoxy | Undecyl | 15.0 ± 2.5 | 150 ± 20 | 10 |
| Derivative 3 | Ethylcarbamoyl | Methoxy | Undecyl | > 1000 | > 1000 | - |
| Derivative 4 | 5-methyl-1H-pyrrol-2-yl | Benzyloxy | Undecyl | 1.2 ± 0.2 | 250 ± 40 | 208 |
| Derivative 5 | 1,2,4-triazol-1-yl | Methoxy | Undecyl | 500 ± 90 | > 1000 | >2 |
| Derivative 11 | 1H-pyrrol-2-yl | H | Undecyl | 400.0 ± 88 | 1215 ± 214 | 3 |
| Derivative 12 | 1H-pyrrol-2-yl | Ethoxy | Undecyl | 1.8 ± 0.5 | 193 ± 30 | 107 |
| Derivative 13 | 1H-pyrrol-2-yl | n-propoxy | Undecyl | 5.6 ± 0.9 | 322 ± 94 | 58 |
| Derivative 14 | 1H-pyrrol-2-yl | Isopropoxy | Undecyl | 2.6 ± 0.5 | 282 ± 26 | 108 |
| Derivative 15 | 1H-pyrrol-2-yl | n-butoxy | Undecyl | 1.5 ± 0.3 | 200 ± 35 | 133 |
| Derivative 21 | 1H-pyrrol-2-yl | Methoxy | Benzyl | 6.5 ± 1.5 | 80 ± 15 | 12 |
| Derivative 32 | 1H-pyrrol-2-yl | Methoxy | Heptyl | 3.6 ± 0.9 | 120 ± 20 | 33 |
Data extracted from D'Alessio et al., J. Med. Chem. 2000, 43, 14, 2557–2565.
Experimental Protocols
The evaluation of the immunosuppressive activity of Prodigiosin derivatives relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
T-Lymphocyte Proliferation Assay (Concanavalin A-induced)
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (Con A).
a. Cell Preparation:
-
Spleens are aseptically removed from mice (e.g., C57BL/6).
-
A single-cell suspension is prepared by gently teasing the spleens in sterile RPMI-1640 medium.
-
Red blood cells are lysed using a hypotonic solution (e.g., ACK lysis buffer).
-
The remaining splenocytes are washed twice with RPMI-1640 medium and resuspended to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 50 µM 2-mercaptoethanol, and antibiotics.
b. Assay Procedure:
-
100 µL of the splenocyte suspension (2 x 10^5 cells) is added to each well of a 96-well flat-bottom microtiter plate.
-
The test compounds (Prodigiosin derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. 50 µL of the compound dilutions are added to the wells.
-
T-cell proliferation is stimulated by adding 50 µL of Concanavalin A solution (final concentration of 2 µg/mL).
-
Control wells include cells with medium only (unstimulated) and cells with Con A and vehicle (stimulated control).
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
To measure proliferation, 1 µCi of [3H]-thymidine is added to each well for the final 18 hours of incubation.
-
Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
The 50% inhibitory concentration (IC50) is calculated by determining the compound concentration that reduces [3H]-thymidine incorporation by 50% compared to the stimulated control.
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to cells, which is crucial for assessing the selectivity of its immunosuppressive effect.
a. Cell Culture:
-
Murine B16 melanoma cells are cultured in complete DMEM medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a logarithmic growth phase before the assay.
b. Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. For the MTT assay, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.
-
The IC50 for cytotoxicity is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Visualizing the Mechanism of Action
Prodigiosin and its derivatives exert their immunosuppressive effects by interfering with key signaling pathways involved in T-cell activation and proliferation. Unlike cyclosporin A, they do not inhibit the production of Interleukin-2 (IL-2), but rather block the signaling cascade initiated by the binding of IL-2 to its receptor.[1][2] The primary molecular target is believed to be Janus Kinase 3 (JAK3), a tyrosine kinase crucial for signal transduction from cytokine receptors that share the common gamma chain (γc).[2][3] Inhibition of JAK3 subsequently affects downstream pathways, including the JAK/STAT and NF-κB signaling cascades.
Figure 1. Experimental workflow for the T-cell proliferation assay.
Figure 2. Prodigiosin's inhibition of T-cell signaling pathways.
References
- 1. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY Database [genome.jp]
- 3. Bacterial Pigment Prodigiosin Demonstrates a Unique Antiherpesvirus Activity That Is Mediated through Inhibition of Prosurvival Signal Transducers - PubMed [pubmed.ncbi.nlm.nih.gov]
"Prodigiosin vs. other natural pigments: a comparative analysis of bioactivity"
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, natural pigments have emerged as a promising source of bioactive compounds with diverse pharmacological activities. Among these, prodigiosin, a vibrant red pigment produced by various bacteria, has garnered significant attention for its potent anticancer, antimicrobial, and antioxidant properties. This guide provides an objective comparative analysis of the bioactivity of prodigiosin against other well-characterized natural pigments: curcumin, quercetin, and astaxanthin. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways to aid researchers in their drug discovery and development endeavors.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant, antimicrobial, and anticancer activities of prodigiosin, curcumin, quercetin, and astaxanthin. It is important to note that direct comparisons should be made with caution, as the experimental conditions, such as cell lines, bacterial strains, and assay protocols, may vary between studies.
Antioxidant Activity
The antioxidant potential of these natural pigments is often evaluated by their ability to scavenge free radicals, commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
| Pigment | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Reference(s) |
| Prodigiosin | 10 (99% scavenging) | 10 (99% scavenging) | [1][2] |
| Curcumin | 1.08 - 12.3 | 15.59 | [3][4][5] |
| Quercetin | Varies (Strong activity) | Varies (Strong activity) | [6] |
| Astaxanthin | 15.39 - 17.5 | 7.7 | [7][8][9] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Pigment | Microorganism | MIC (µg/mL) | Reference(s) |
| Prodigiosin | Escherichia coli | 28.2 (zone of inhibition in mm) | [10] |
| Bacillus subtilis | 23.58 (zone of inhibition in mm) | [10] | |
| Aspergillus niger | 23.5 (zone of inhibition in mm) | [10] | |
| Fusarium oxysporum | 23 (zone of inhibition in mm) | [10] | |
| Curcumin | Escherichia coli | 163 - 885 | [11][12][13] |
| Bacillus subtilis | 129 | [11][12] | |
| Staphylococcus aureus | 46.9 - 219 | [11][12][14] | |
| Pseudomonas aeruginosa | 175 - 3750 | [11][12][13] | |
| Quercetin | Various Bacteria | Broad-spectrum activity | [11] |
| Astaxanthin | Escherichia coli | 16 | [15] |
| Bacillus cereus | 16 | [15] | |
| Staphylococcus aureus | < 0.125 | [15] | |
| Pseudomonas aeruginosa | 16 | [15] |
Anticancer Activity
The anticancer potential is assessed by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values suggest higher cytotoxic potency against cancer cells.
| Pigment | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Prodigiosin | MCF-7 (Breast) | < 6.18 | [16] |
| LU-1 (Lung) | Strong inhibition | [16][17] | |
| KB (Oropharyngeal) | Strong inhibition | [16][17] | |
| HepG2 (Liver) | 27 | [16] | |
| Curcumin | HeLa (Cervical) | 3.36 | |
| MCF-7 (Breast) | 44.61 | [10] | |
| MDA-MB-231 (Breast) | 54.68 | [10] | |
| Colorectal cancer cell lines | 10.26 - 13.31 | [6] | |
| Quercetin | A549 (Lung) | 5.14 (at 72h) | [18] |
| H69 (Lung) | 9.18 (at 72h) | [18] | |
| MCF-7 (Breast) | 37 - 73 | [19][20] | |
| MDA-MB-231 (Breast) | 85 | [19] | |
| Astaxanthin | HT-29 (Colorectal) | 10.98 | [21] |
| CBRH-7919 (Hepatoma) | 39 | [2] | |
| T-47D (Breast) | < 100 | [22] | |
| MDA-MB-231 (Breast) | < 100 | [22] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Prepare various concentrations of the test pigment and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture : In a microplate well or a test tube, mix a fixed volume of the DPPH solution with varying concentrations of the test pigment or standard. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the pigment.[8][23][24][25]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions : Prepare a series of twofold dilutions of the test pigment in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7]
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in the same growth medium.
-
Inoculation : Add a fixed volume of the microbial inoculum to each well of the microtiter plate containing the pigment dilutions. Include a positive control (medium with inoculum, no pigment) and a negative control (medium only).
-
Incubation : Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC : The MIC is the lowest concentration of the pigment at which there is no visible growth (turbidity) of the microorganism.[7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the test pigment and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.
-
Formazan Solubilization : The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]
-
Absorbance Measurement : Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of around 570 nm.
-
Calculation : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[13]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the bioactivity of these pigments is crucial for their development as therapeutic agents. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.
Prodigiosin-Induced Apoptosis Signaling Pathway
Prodigiosin has been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of the MAPK/ERK pathway and the intrinsic mitochondrial pathway.
Caption: Prodigiosin-induced apoptosis via ERK signaling and the mitochondrial pathway.
Curcumin's Antioxidant and Anti-inflammatory Signaling
Curcumin exerts its antioxidant effects in part through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. Its anti-inflammatory properties are mediated by the inhibition of pro-inflammatory pathways like NF-κB.
Caption: Curcumin's dual action on Nrf2 and NF-κB pathways.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general experimental workflow for the comparative analysis of the bioactivity of natural pigments.
Caption: General workflow for comparative bioactivity screening of natural pigments.
References
- 1. Antioxidant and antimicrobial activity of bioactive prodigiosin produces from Serratia marcescens using agricultural waste as a substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and radical scavenging properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antioxidant and Antimicrobial Activity of Natural Deep Eutectic Solvents (NADESs) Based on Primary and Specialized Plant Metabolites [mdpi.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]
- 9. [PDF] Quercetin Exhibits Broad-Spectrum Antibiofilm and Antiquorum Sensing Activities Against Gram-Negative Bacteria: In Vitro and In Silico Investigation Targeting Antimicrobial Therapy | Semantic Scholar [semanticscholar.org]
- 10. 10 Benefits of Golden (Turmeric) Milk and How to Make It [healthline.com]
- 11. google.com [google.com]
- 12. Amikacin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The prodigiosins: a new family of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. mdpi.com [mdpi.com]
Unmasking Prodigiosin's Molecular Arsenal: A Comparative Guide to Proteomic Target Confirmation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of proteomic methodologies for identifying the molecular targets of Prodigiosin, a promising natural compound with a spectrum of therapeutic bioactivities, including anticancer, immunosuppressive, and antimicrobial effects. By presenting experimental data from key studies, this document aims to objectively compare different proteomic approaches, offering insights into their respective strengths in elucidating the compound's mechanism of action.
Prodigiosin, a vibrant red pigment produced by several bacteria, has long been recognized for its potent biological activities. However, its journey from a promising bioactive compound to a clinically approved therapeutic is contingent on a precise understanding of its molecular targets and mechanisms of action. Proteomics, the large-scale study of proteins, offers powerful tools to deconvolute the complex interactions between Prodigiosin and the cellular machinery. This guide will compare two distinct proteomic strategies that have been employed to identify its molecular targets: differential expression proteomics and thermal proteome profiling.
Comparative Analysis of Proteomic Approaches
The identification of a drug's molecular targets is a critical step in its development. Different proteomic strategies can provide complementary information, from downstream pathway effects to direct physical binding. Below is a comparison of two methodologies that have been instrumental in identifying the cellular targets of Prodigiosin.
| Methodology | Principle | Information Gained | Key Findings for Prodigiosin | Advantages | Limitations |
| Differential Expression Proteomics (2D-GE & MS) | Separates proteins from control and treated cells based on isoelectric point and molecular weight. Differentially expressed spots are excised and identified by mass spectrometry. | Identifies proteins whose abundance is altered in response to Prodigiosin treatment, revealing affected pathways. | Identified altered expression of proteins involved in cell defense, DNA repair, and cellular organization in cancer cells.[1] | Provides a global snapshot of the cellular response; good for hypothesis generation about affected pathways. | Does not identify the direct binding target; can be labor-intensive with lower throughput; may miss low-abundance proteins. |
| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins upon ligand binding. Direct targets are stabilized at higher temperatures. Changes are quantified using mass spectrometry. | Identifies direct binding targets of Prodigiosin by detecting ligand-induced thermal stabilization. | Identified the Golgi stacking protein GRASP55 as a direct target of Prodigiosin in human cells.[2][3] | Enables identification of direct physical targets in a cellular context; unbiased and proteome-wide. | Requires specialized equipment and complex data analysis; may not detect targets that do not exhibit a significant thermal shift. |
In-Depth Look at Identified Molecular Targets
Proteomic studies have been crucial in pinpointing specific proteins and pathways modulated by Prodigiosin. These findings provide a foundation for understanding its therapeutic effects.
| Target Protein/Pathway | Function | Effect of Prodigiosin | Proteomic Method Used | Therapeutic Implication |
| GRASP55 | Golgi stacking protein involved in the structural integrity of the Golgi apparatus. | Direct binding and thermal stabilization, leading to altered Golgi morphology and function.[2][3] | Thermal Proteome Profiling (TPP) | Disruption of Golgi function can interfere with protein trafficking and secretion, impacting cancer cell survival. |
| Proteins in Apoptosis Pathways | Includes proteins involved in cell defense, DNA repair, and cellular organization. | Altered expression levels in response to Prodigiosin, contributing to the induction of apoptosis.[1] | Differential Expression Proteomics | Provides a molecular basis for the pro-apoptotic and anticancer activity of Prodigiosin. |
| Autophagy-related Proteins | Proteins involved in the cellular process of autophagy, a key pathway in cancer cell survival and death. | Prodigiosin treatment was found to block autophagic flux.[2] | Thermal Proteome Profiling (TPP) | Inhibition of autophagy is a promising strategy for cancer therapy, and Prodigiosin's effect on this pathway is a key area of investigation. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key proteomic studies to identify Prodigiosin's targets.
Protocol 1: Differential Expression Proteomics using 2D-Gel Electrophoresis and Mass Spectrometry
This method was employed to analyze the changes in protein expression in a mitoxantrone-resistant breast cancer cell line (MCF-7 MR) upon treatment with Prodigiosin.[1]
-
Cell Culture and Treatment: MCF-7 MR cells were cultured under standard conditions and then treated with an apoptotic concentration of Prodigiosin. Control cells were treated with the vehicle (DMSO).
-
Protein Extraction: After treatment, cells were harvested, and total proteins were extracted using a lysis buffer containing urea, thiourea, CHAPS, and protease inhibitors.
-
Two-Dimensional Gel Electrophoresis (2D-GE):
-
Isoelectric Focusing (IEF): Protein extracts were loaded onto IEF strips to separate proteins based on their isoelectric point (pI).
-
SDS-PAGE: The IEF strips were then placed on top of a polyacrylamide gel, and an electrical current was applied to separate the proteins based on their molecular weight.
-
-
Gel Staining and Image Analysis: Gels were stained (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the protein spots. The gels were scanned, and specialized software was used to compare the protein spot patterns between the control and Prodigiosin-treated samples to identify differentially expressed proteins.
-
Protein Identification by Mass Spectrometry:
-
Spot Excision and In-Gel Digestion: Protein spots of interest were excised from the gel and digested with trypsin to generate smaller peptides.
-
Mass Spectrometry (MALDI-TOF/TOF): The resulting peptides were analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight/Time of Flight (MALDI-TOF/TOF) mass spectrometry to obtain peptide mass fingerprints and fragmentation data.
-
Database Searching: The mass spectrometry data was used to search protein databases (e.g., Swiss-Prot, NCBInr) to identify the proteins.
-
Protocol 2: Thermal Proteome Profiling (TPP)
This cutting-edge technique was used to identify the direct binding targets of Prodigiosin in intact human cells.[2][3]
-
Cell Culture and Treatment: Human cell lines (e.g., HeLa or HAP1 cells) were cultured and treated with either Prodigiosin or a vehicle control (DMSO).
-
Heating of Intact Cells: The treated cells were aliquoted and heated to a range of different temperatures (e.g., from 37°C to 67°C). This heating step denatures and precipitates proteins based on their thermal stability.
-
Lysis and Separation of Soluble Proteins: After heating, the cells were lysed, and the soluble proteins were separated from the precipitated, denatured proteins by ultracentrifugation.
-
Protein Digestion and Isobaric Labeling: The soluble proteins from each temperature point and treatment condition were digested into peptides. The peptides were then labeled with isobaric tags (e.g., TMT reagents), which allow for the relative quantification of peptides from different samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides were pooled and analyzed by high-resolution quantitative mass spectrometry.
-
Data Analysis: The data was processed to determine the "melting curves" for thousands of proteins, showing the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for a particular protein in the Prodigiosin-treated sample compared to the control indicates that Prodigiosin binds to and stabilizes that protein, identifying it as a direct target.
Visualizing the Methodologies and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflows and a key signaling pathway influenced by Prodigiosin.
References
Prodigiosin's In Vivo Efficacy in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Prodigiosin in various xenograft models, juxtaposed with alternative and standard-of-care treatments. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation of Prodigiosin as a potential anti-cancer therapeutic.
Comparative Efficacy of Prodigiosin and Alternatives in Xenograft Models
The following table summarizes the quantitative data on the in vivo efficacy of Prodigiosin and its alternatives in different cancer xenograft models. This allows for a direct comparison of their anti-tumor activities.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition / Effect | Reference |
| Lewis Lung Carcinoma | Prodigiosin | Not specified | 34.18% decrease in tumor volume after 28 days | [1] |
| Human Choriocarcinoma (JEG3) | Prodigiosin | 50, 100, and 250 μg/kg | Significant, dose-dependent inhibition of tumor growth | [2] |
| Human Prostate Cancer (PC3) | Prodigiosin | 50, 100, and 250 μg/kg | Significant, dose-dependent inhibition of tumor growth | [2] |
| Breast Cancer (MDA-MB-231) | Prodigiosin | Not specified | Slowed tumor progression | [2] |
| Cholangiocarcinoma (TFK-1) | Prodigiosin | 5 mg/kg | Slower tumor growth compared to control | |
| Various Cancers | Prodigiosin | 1 mg/kg body weight | 36.82% decrease in tumor volume after 28 days | [3] |
| Oral Cancer | Obatoclax (Prodigiosin derivative) | Not specified | Reduced mean tumor volume | |
| Neuroblastoma | Obatoclax (Prodigiosin derivative) | Not specified | Significantly decreased tumor growth | |
| Non-Gestational Choriocarcinoma (PDX) | Cisplatin | Not specified | Significantly reduced tumor volume | |
| Non-Gestational Choriocarcinoma (PDX) | Methotrexate | Not specified | Significantly reduced tumor volume | |
| Prostate Cancer (PC3) | Docetaxel | Not specified | Inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
General Xenograft Model Establishment
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude, SCID) are typically used to prevent rejection of human tumor xenografts.[4] The choice of strain can depend on the tumor type.[4]
-
Cell Culture: Human cancer cell lines (e.g., JEG3, PC3, MDA-MB-231, Lewis Lung Carcinoma) are cultured in appropriate media and conditions until they reach the exponential growth phase.
-
Implantation: A specific number of cancer cells (typically 1 x 10^6 to 5 x 10^6) are suspended in a sterile solution (e.g., PBS or media), sometimes mixed with Matrigel to support initial tumor growth, and injected subcutaneously into the flank of the mice.[4] For patient-derived xenografts (PDX), tumor fragments are surgically implanted.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width^2) / 2. Body weight is also monitored as an indicator of toxicity.
Treatment Administration
-
Prodigiosin: Can be administered through various routes, including intraperitoneal or intramuscular injections. Dosing schedules can vary, for example, daily or every other day for a specified period (e.g., 28 days).
-
Alternative/Standard Treatments: Administration routes and schedules for drugs like Cisplatin, Methotrexate, and Docetaxel are based on established pre-clinical protocols for the specific cancer model.
Efficacy Evaluation
-
Primary Endpoint: The primary measure of efficacy is the inhibition of tumor growth, assessed by comparing the tumor volumes in treated groups to the control (vehicle-treated) group.
-
Secondary Endpoints: These may include survival analysis, histological analysis of tumors to assess necrosis and apoptosis, and molecular analysis (e.g., Western blotting, immunohistochemistry) to investigate the mechanism of action.
Mechanism of Action: Signaling Pathways
Prodigiosin exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of Wnt/β-catenin Signaling Pathway
Prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers, leading to uncontrolled cell growth.[2]
Caption: Prodigiosin inhibits key proteins in the Wnt/β-catenin pathway.
Induction of Apoptosis
Prodigiosin is a potent inducer of apoptosis (programmed cell death) in cancer cells. It modulates the expression of key proteins in the apoptotic pathway.
Caption: Prodigiosin promotes apoptosis by inhibiting anti-apoptotic proteins.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for validating the in vivo efficacy of a compound like Prodigiosin and the logical relationship between Prodigiosin and alternative cancer treatments.
In Vivo Efficacy Validation Workflow
This diagram outlines the sequential steps involved in a typical pre-clinical in vivo study using xenograft models.
Caption: A stepwise workflow for assessing in vivo anti-cancer efficacy.
Logical Comparison of Prodigiosin with Other Treatments
This diagram illustrates the comparative logic between Prodigiosin and other treatment modalities based on their mechanisms of action.
Caption: Comparing the mechanistic approaches of different anti-cancer agents.
References
- 1. Rise of the natural red pigment ‘prodigiosin’ as an immunomodulator in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]
"side-by-side comparison of Prodigiosin and its synthetic analogues' stability"
Prodigiosin, a vibrant red pigment produced by various bacteria, and its synthetic analogues have garnered significant interest in the biomedical field due to their diverse biological activities, including anticancer, immunosuppressive, and antimicrobial properties. However, the inherent instability of these molecules presents a significant hurdle for their therapeutic development. This guide provides a side-by-side comparison of the stability of prodigiosin and its synthetic counterparts, supported by experimental data and detailed methodologies to assist researchers and drug development professionals in navigating the challenges associated with their handling and formulation.
Quantitative Stability Analysis
The stability of prodigiosin is influenced by several environmental factors, including pH, temperature, and exposure to light. While extensive data is available for the natural prodigiosin molecule, comprehensive side-by-side stability studies with its synthetic analogues are limited in the publicly available scientific literature. The focus of research on synthetic analogues has predominantly been on enhancing biological activity and reducing toxicity. However, some studies suggest that structural modifications in synthetic analogues can be strategically employed to improve stability.
Prodigiosin Stability
The stability of prodigiosin has been evaluated under various stress conditions. The data presented below is a summary from multiple studies.
| Condition | Parameter | Result | Reference |
| pH | pH 2.0 - 4.0 | Color changes to pink, relatively stable | [1] |
| pH 7.0 | Maintains red color, considered stable | [1] | |
| pH 8.0 - 12.0 | Color changes to yellow/orange, less stable | [1] | |
| Temperature | 4°C | >98% stability sustained after 30 days in acetone | [2] |
| 25°C | Significant degradation observed over 30 days in acetone | [2] | |
| 37°C | <30% stability maintained after 30 days in acetone | [2] | |
| 40°C - 80°C | Generally stable for short durations (e.g., 1 hour) | [3] | |
| Light | Natural Light | Degradation observed after 4 hours of exposure | [3] |
Synthetic Analogue Stability: A Noteworthy Gap
Experimental Protocols for Stability Testing
To ensure reproducible and comparable stability data, standardized experimental protocols are crucial. The following methodologies are based on commonly employed techniques for assessing the stability of natural pigments.
General Protocol for pH and Temperature Stability Assessment
-
Sample Preparation: Prepare a stock solution of the test compound (prodigiosin or synthetic analogue) in a suitable solvent (e.g., ethanol or acetone) to a known concentration.
-
pH Stability:
-
Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Add a specific volume of the stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature in the dark for a defined period.
-
At specified time intervals, withdraw aliquots and measure the absorbance at the characteristic wavelength of the compound (around 535 nm for prodigiosin) using a UV-Vis spectrophotometer.
-
Calculate the percentage of pigment remaining compared to the initial concentration.
-
-
Temperature Stability:
-
Aliquot the stock solution into several vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 80°C) for a predetermined duration.
-
At set time points, remove the vials, allow them to cool to room temperature, and measure the absorbance.
-
Determine the percentage of the compound remaining.
-
Protocol for Photostability Testing
-
Sample Preparation: Prepare a solution of the test compound in a transparent solvent and transfer it to a quartz cuvette or a clear glass vial.
-
Light Exposure:
-
Expose the sample to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution, or natural sunlight).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Analysis:
-
At regular intervals, measure the absorbance of both the exposed and control samples.
-
Calculate the percentage of degradation due to light exposure by comparing the absorbance of the exposed sample to the control.
-
Pro-Apoptotic Signaling Pathway of Prodigiosin
Prodigiosin and its analogues exert their anticancer effects primarily through the induction of apoptosis (programmed cell death). A key mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.
Caption: Pro-apoptotic signaling pathway of prodigiosin.
Conclusion
The stability of prodigiosin is a critical factor that needs to be carefully considered for its potential therapeutic applications. While data on the stability of the natural pigment under various conditions are available, a significant knowledge gap exists regarding the comparative stability of its synthetic analogues. The development of more stable and potent prodigiosin derivatives will require a concerted effort to not only optimize their biological activity but also to thoroughly characterize and improve their stability profiles. The experimental protocols outlined in this guide provide a framework for conducting such crucial stability assessments. Furthermore, understanding the molecular mechanisms of action, such as the pro-apoptotic pathway, is vital for the rational design of next-generation prodigiosin-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical review on the stability of natural food pigments and stabilization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-: A Comprehensive Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in the principles of waste minimization, proper segregation, and clear labeling.[1][2] Before beginning any experimental work that will generate waste, it is crucial to have a designated waste management plan.
Waste Minimization:
-
Purchase only the necessary quantities of the chemical to avoid surplus.
-
Design experiments to use the smallest feasible scale.[2]
-
Do not mix hazardous waste with non-hazardous waste to reduce the volume of hazardous materials requiring specialized disposal.
Step-by-Step Disposal Protocol
The following steps provide a clear a pathway for the safe disposal of 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)- and associated materials.
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE), weigh boats, and filter paper, in a designated, leak-proof container lined with a chemically resistant bag. This container must be clearly labeled as "Hazardous Waste."
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and shatter-resistant container.[1][3] Never dispose of this chemical down the drain.[1][4] The container must have a secure screw-top cap and be stored in secondary containment to prevent spills.[1][3]
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
-
Incompatible Wastes: It is crucial to segregate this organic compound from incompatible materials such as strong oxidizing agents, acids, and bases to prevent violent reactions.[5]
2. Container Labeling: All waste containers must be accurately and clearly labeled.[1][3] The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-". Avoid abbreviations or chemical formulas.[3]
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[5]
-
Keep containers securely closed except when adding waste.[1][3]
-
Ensure that all liquid waste containers are placed in secondary containment to mitigate spills.[1]
4. Disposal of Empty Containers:
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent.[3][4]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing and air-drying, the original labels on the container must be defaced or removed before the container can be disposed of as regular solid waste or recycled.[1][4]
5. Requesting Waste Pickup:
-
Once a waste container is full or has been in storage for a designated period (check with your institution's Environmental Health and Safety office), a waste pickup must be scheduled.
-
Do not allow hazardous waste to accumulate in the laboratory.[1]
Quantitative Data Summary: Waste Container Guidelines
| Parameter | Guideline | Rationale |
| Maximum Container Size | 10 gallons | To minimize the risk associated with large volume storage in a lab setting.[1] |
| Container Headspace | At least 10% | To allow for expansion of contents due to temperature changes. |
| Rinsate Volume (for empty containers) | Approx. 5% of container volume per rinse | To ensure thorough cleaning of residual hazardous material.[4] |
Experimental Protocol: Triple Rinse Procedure for Empty Containers
-
Select a solvent in which 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)- is soluble.
-
Add the solvent to the empty container to approximately 5% of its total volume.[4]
-
Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate into the designated hazardous liquid waste container.
-
Repeat this process two more times for a total of three rinses.
-
Allow the container to air dry completely in a fume hood.
-
Deface or remove the original label.
-
Dispose of the container in the appropriate solid waste stream.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-.
Caption: Waste Disposal Workflow for a Prodigiosin Analogue.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-
Essential Safety and Handling Guide for 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-
This guide provides crucial safety and logistical information for handling the chemical compound 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-, a prodigiosin-like molecule. Due to its potential cytotoxic properties, it is imperative to handle this compound with stringent safety measures to minimize exposure risk to laboratory personnel and the environment.
Likely Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C25H35N3O |
| Molecular Weight | 393.57 g/mol [1] |
| Appearance | Red Pigment |
| Boiling Point | 589.8°C[1] |
| Flash Point | 310.5°C[1] |
| Density | 1.06 g/cm³[1] |
Personal Protective Equipment (PPE)
Given the hazardous nature of prodigiosin compounds, which are often cytotoxic, a comprehensive PPE protocol is mandatory.[2][3] This includes, but is not limited to, the following:
| PPE Category | Item | Specification |
| Hand Protection | Double Gloves | Nitrile or other chemically resistant gloves. Change immediately if contaminated. |
| Body Protection | Laboratory Coat | Disposable, solid-front, back-closing gown. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Respiratory Protection | Respirator | An appropriate respirator should be used when handling the powder outside of a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should occur within a designated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols.
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting :
-
Conduct all weighing and aliquoting of the powdered compound within a certified chemical fume hood.
-
Use tools and equipment dedicated solely to this compound to prevent cross-contamination.
-
Handle the compound gently to avoid generating dust.
-
-
Dissolving :
-
When dissolving the compound, add the solvent slowly to the powder.
-
Keep the container capped or covered as much as possible during this process.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Experimental Workflow for Safe Handling
Caption: Workflow for safe handling of the specified chemical.
Disposal Plan
As a potentially cytotoxic compound, all waste generated from handling 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)- must be treated as hazardous chemical waste.[4][5]
-
Solid Waste :
-
Liquid Waste :
-
Collect all liquid waste containing the compound in a sealed, leak-proof, and clearly labeled container.
-
Do not dispose of this waste down the drain.
-
-
Sharps :
-
Any contaminated sharps, such as needles or razor blades, must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.
-
All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
